molecular formula C11H16N2O B15060599 (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Cat. No.: B15060599
M. Wt: 192.26 g/mol
InChI Key: PZPSASQDMBLQNN-SNVBAGLBSA-N
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Description

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine (CAS 1134621-24-1) is a chiral piperidine-pyridine hybrid compound of significant interest in medicinal chemistry and neuroscience research. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol . Compounds featuring the piperidine scaffold are fundamental in pharmaceutical development, constituting more than twenty classes of therapeutics . The specific (R)-enantiomer is of high value for producing stereoselective effects in biological systems. The core research application of this compound is as a key synthetic intermediate or potential pharmacologically active molecule in neuroscience. Structural analogs, particularly methoxypyridine derivatives, have demonstrated promising activity as Gamma-Secretase Modulators (GSMs) for Alzheimer's disease research . Unlike Gamma-Secretase Inhibitors (GSIs), GSMs do not halt the enzyme's function but allosterically modulate it to reduce the production of the amyloidogenic Aβ42 peptide, a key contributor to senile plaques, while sparing the processing of other critical substrates like the Notch receptor, thereby potentially offering a superior safety profile . This makes (R)-2-Methoxy-5-(piperidin-2-yl)pyridine a critical building block for researchers designing and synthesizing novel disease-modifying therapies aimed at addressing the underlying pathology of Alzheimer's disease. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material appropriately, noting that it is typically stored sealed and dry at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-5-[(2R)-piperidin-2-yl]pyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1

InChI Key

PZPSASQDMBLQNN-SNVBAGLBSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H]2CCCCN2

Canonical SMILES

COC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidation of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemists. It moves beyond basic spectral listing to the logic of structural proof, specifically addressing the challenges of regiochemistry and absolute stereochemistry in chiral pyridine derivatives.

Executive Summary

The unambiguous structural assignment of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine (C₁₁H₁₆N₂O) presents a dual challenge: confirming the regiochemical placement of the piperidine ring on the pyridine core (2,5-substitution vs. 2,4- or 2,3-isomers) and establishing the absolute configuration (R) of the chiral center at the piperidine C2 position.

This guide outlines a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and chiral derivatization.

Phase 1: Establishing Connectivity & Regiochemistry

Before addressing stereochemistry, the covalent structure must be validated. The 2-methoxy-5-substituted pyridine scaffold has distinct electronic signatures that distinguish it from isomers.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and unsaturation equivalents.

  • Expected Result:

    • Formula: C₁₁H₁₆N₂O[1]

    • Exact Mass: 192.1263 amu

      
      
      
    • Fragmentation Pattern: Look for loss of methoxy radical (

      
      ) and characteristic pyridine ring fragments.
      
NMR Spectroscopy Strategy

The 2-methoxypyridine system is highly polarized. The electron-donating methoxy group shields the adjacent C3 proton, while the ring nitrogen deshields C6.

Table 1: Predicted & Diagnostic NMR Data (CDCl₃, 500 MHz)

PositionTypeShift (δ ppm)MultiplicityCoupling (

Hz)
Diagnostic Logic
Py-OMe CH₃3.92s-Characteristic methoxy on heteroaromatic ring.
Py-H3 CH6.75d8.5Upfield shift due to ortho-methoxy electron donation.
Py-H4 CH7.55dd8.5, 2.4Coupling to H3 (ortho) and H6 (meta).
Py-H6 CH8.05d2.4Deshielded by adjacent Nitrogen; confirms 2,5-subst.
Pip-H2' CH3.60dd10.5, 2.5Chiral center; shift indicates attachment to aromatic ring.
Pip-NH NH1.80br s-Exchangeable with D₂O.
Regiochemistry Validation (HMBC)

To prove the piperidine is at C5 (and not C3 or C4), perform Heteronuclear Multiple Bond Coherence (HMBC) .

  • Critical Correlation: The chiral proton Pip-H2' (3.60 ppm) must show a strong 3-bond correlation to Py-C6 (approx. 145 ppm) and Py-C4 .

  • Negative Control: If the piperidine were at C4, Pip-H2' would correlate to C3 and C5, but not the highly deshielded C6.

Phase 2: Stereochemical Assignment (The "R" Configuration)

The core challenge is distinguishing the (R)-enantiomer from the (S)-enantiomer. Optical rotation (


) is unreliable for structural proof without a certified standard. The authoritative method is Mosher's Analysis .
Protocol: Mosher's Amide Derivatization

This method utilizes the secondary amine of the piperidine ring to form diastereomeric amides using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Experimental Workflow:

  • Aliquot A: React 5 mg substrate with (S)-MTPA-Cl

    
     yields (R)-MTPA amide.
    
  • Aliquot B: React 5 mg substrate with (R)-MTPA-Cl

    
     yields (S)-MTPA amide.
    
  • Analysis: Acquire ¹H NMR for both amides.

  • Calculation: Determine

    
    .
    

Interpretation Logic: For the (R)-configuration at the piperidine C2:

  • Protons syn to the MTPA phenyl group in the (S)-amide will be shielded (upfield shift).

  • Protons syn to the MTPA phenyl group in the (R)-amide will be shielded.

  • Validation: If the protons on the piperidine ring (C3', C4') have positive

    
     values and the pyridine protons have negative 
    
    
    
    values (or vice versa depending on conformation), the spatial arrangement confirms the absolute configuration.
Visualization of the Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure.

StructureElucidation Sample Unknown Sample (C11H16N2O) HRMS HRMS Analysis Target: 192.1263 m/z Sample->HRMS Confirm Formula NMR_1D 1H NMR (1D) Identify Pyridine Pattern HRMS->NMR_1D Pass Regio_Check Regiochemistry Check (HMBC) NMR_1D->Regio_Check Identify 3 Arom. H Chiral_Check Chiral Derivatization (Mosher's Method) Regio_Check->Chiral_Check H2' correlates to C4/C6 Fail_Regio Isomer Alert: Check 2,3 or 2,4 subst. Regio_Check->Fail_Regio Correlation Mismatch Final_Struct CONFIRMED STRUCTURE (R)-2-Methoxy-5-(piperidin-2-yl)pyridine Chiral_Check->Final_Struct Delta(delta) Analysis Consistent

Caption: Logical workflow for the structural validation of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine, moving from connectivity to stereochemistry.

Phase 3: Conformational Analysis & NOESY

The piperidine ring is not planar; it exists in a chair conformation. In the (R)-isomer, the bulky pyridine substituent at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY correlations provide spatial proof of the conformation, which supports the stereochemical assignment.

  • Key Correlation 1 (Intra-ring): Strong correlation between Pip-H2 (axial) and Pip-H4 (axial) / Pip-H6 (axial) confirms the chair conformation.

  • Key Correlation 2 (Inter-ring): Correlation between Pip-H2 and Py-H4/H6 .

  • Stereo-differentiation: If the substituent were axial (less stable), the NOE patterns would shift significantly.

NOESY_Pathway PyH4 Pyridine H4 (7.55 ppm) PyH6 Pyridine H6 (8.05 ppm) PipH2 Piperidine H2' (3.60 ppm) [Chiral Center] PipH2->PyH4 Strong NOE (Proximity) PipH2->PyH6 Strong NOE PipH3ax Piperidine H3'ax PipH2->PipH3ax Weak NOE (Gauche) PipH3eq Piperidine H3'eq PipH2->PipH3eq Strong NOE (Vicinal)

Caption: Key NOESY correlations establishing the spatial proximity of the piperidine chiral center to the pyridine ring protons.

Phase 4: Experimental Protocols

Sample Preparation for NMR
  • Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent salt formation on the pyridine nitrogen).

  • Filter through a cotton plug into a 5mm NMR tube.

  • Acquire ¹H (16 scans) and ¹³C (512 scans) at 298 K.

Chiral HPLC Separation (Enantiomeric Excess)

To quantify the enantiomeric purity (ee%) of the (R)-isomer:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Expectation: The (R)-enantiomer typically elutes differently than the (S)-isomer. Run a racemic standard first to establish retention times.

References

  • Synthesis of Pyridine-Piperidine Analogs (Anabasine Derivatives): Felpin, F. X., & Lebreton, J. (2003). Recent advances in the total synthesis of piperidine and pyrrolidine natural alkaloids. European Journal of Organic Chemistry.

  • NMR of 2-Methoxypyridines: ChemicalBook. (n.d.). 2-Methoxypyridine NMR Spectrum.

  • Mosher's Method for Absolute Configuration: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17-118.

  • Chiral HPLC of Nicotinoids: Cass, Q. B., et al. (2002). Enantiomeric resolution of anabasine and related tobacco alkaloids by high-performance liquid chromatography. Journal of Chromatography A.

Sources

Introduction: The Pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-5-Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[1] Within this vast chemical space, the 2-methoxy-5-substituted pyridine core has emerged as a particularly fruitful template for the development of novel therapeutic agents. The methoxy group at the 2-position and the variable substituent at the 5-position allow for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, leading to a diverse range of biological activities.[3]

This guide provides a comprehensive overview of the principal biological activities associated with 2-methoxy-5-substituted pyridines, including their anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

Part 1: Anticancer Activity

The development of novel anticancer agents is a critical area of research. Pyridine derivatives have consistently shown promise, with many exhibiting significant cytotoxic activity against various cancer cell lines.[4][5][6] The 2-methoxy-5-substituted pyridine framework has been explored for its potential to inhibit key pathways involved in tumor growth and proliferation.[7][8]

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of these pyridine derivatives are often multifactorial, targeting key enzymes and signaling pathways essential for cancer cell survival.

  • Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. For example, certain pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[7] Other derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancers.[9]

  • Cell Cycle Arrest: Some compounds induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest HeLa cells in the G2/M phase.[5]

  • Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is another key strategy. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins or by activating caspases, the executioner enzymes of apoptosis.[8]

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the C-5 position of the pyridine ring plays a critical role in determining the potency and selectivity of the anticancer activity.

  • Aromatic and Heterocyclic Groups: Substitution with bulky moieties like phenyl, substituted phenyl, or heteroaryl groups can significantly influence binding affinity to target proteins.[10][11] The presence of para-substituted chloro and methoxy groups on these appended rings has been shown to heighten cytotoxic activity.[11]

  • Linker Chemistry: The type of linker connecting the pyridine core to other functionalities (e.g., urea, sulfonamide) is crucial. Pyridine-ureas, for instance, have emerged as potent VEGFR-2 inhibitors.[7]

  • Functional Groups: The introduction of groups capable of hydrogen bonding, such as -OH or -NH2, can enhance antiproliferative activity by improving interaction with the target's active site.[3] The position of methoxy groups on attached phenyl rings is also critical; for example, a 2,4-dimethoxy configuration can lead to potent antiproliferative activity, while other configurations (e.g., 3,4-dimethoxy) may cause a significant loss of activity.[12]

Quantitative Data Summary: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various 2-methoxy-5-substituted pyridine analogues against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀). Lower values indicate higher potency.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives [7]

Compound Mean Growth Inhibition (%) VEGFR-2 IC₅₀ (µM)
8b 43 5.0 ± 1.91

| 8e | 49 | 3.93 ± 0.73 |

Table 2: Anticancer Activity of Pyridine-3-Sulfonamide Derivatives [8]

Compound Leukemia (GI₅₀ in µM) Colon Cancer (GI₅₀ in µM) Melanoma (GI₅₀ in µM)

| 21 | 13.6 | 14.2 | 14.2 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7][9][13] This is a foundational experiment to establish a compound's cytotoxic potential.

Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram: General Workflow for In Vitro Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Seeding 3. Seed Cells in 96-Well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells with Compound (48-72h) Compound_Prep->Treatment Seeding->Treatment MTT_Add 5. Add MTT Reagent (4h Incubation) Treatment->MTT_Add Solubilize 6. Solubilize Formazan Crystals (DMSO) MTT_Add->Solubilize Read_Plate 7. Measure Absorbance (570 nm) Solubilize->Read_Plate Calculate_Viability 8. Calculate % Viability vs. Control Read_Plate->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow for assessing anticancer activity using the MTT assay.

Part 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have long been recognized for their antimicrobial properties.[14][15][16] The 2-methoxy-5-substituted pyridine scaffold offers a promising starting point for developing new agents against a range of bacterial and fungal pathogens.[17][18]

Mechanism of Action: Disrupting Microbial Viability

These compounds can interfere with essential microbial processes:

  • Enzyme Inhibition: A key target is ATP synthase. Certain pyridine-based compounds have been shown to inhibit this enzyme in bacteria like Acinetobacter baumannii, disrupting the cell's primary energy production pathway.[17]

  • Cell Wall/Membrane Disruption: While less commonly reported for this specific class, some heterocyclic compounds can interfere with the integrity of the microbial cell wall or membrane, leading to cell lysis.

Structure-Activity Relationship (SAR) Insights

For antibacterial activity, SAR studies have indicated that:

  • Substituents at the C-4 position can be critical. For instance, in a series of pyridine analogs tested against A. baumannii, compounds with a hydrogen or bromine at C-4 showed little to no activity.[17]

  • The nature of the amine group at other positions can also be pivotal. A 4-(1-pyrrolidinylmethyl)benzylamine at the C-2 position conferred weak antibacterial activity.[17]

Quantitative Data Summary: Antimicrobial Potency

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[19] It indicates bacteriostatic activity.

  • MBC: The lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum, indicating bactericidal activity.[19]

Table 3: Antibacterial Activity of Pyridine Analogs against A. baumannii [17]

Compound ATP Synthase Inhibition (%) MIC (µg/mL)
WSA 293 >80% >128
WSA 276 >80% >128

| WSA 288 | >80% | >128 |

(Note: While these compounds inhibited the target enzyme, they showed weak whole-cell activity, possibly due to poor cell penetration or efflux mechanisms)[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][19]

Rationale: This method provides a quantitative measure of a compound's potency by testing its ability to inhibit microbial growth across a range of concentrations in a liquid medium. It is considered a gold standard for susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare 2-fold serial dilutions in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[19] The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism (e.g., S. aureus, E. coli). Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[19]

  • Inoculation: Dilute the standardized inoculum in the growth medium so that when 50 µL is added to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

  • Controls: Include essential controls in the assay:

    • Positive Control: Broth + Inoculum (no compound) to ensure the microorganism grows properly.

    • Negative Control: Broth only (no inoculum) to check for medium sterility.

    • Solvent Control: Broth + Inoculum + Solvent to ensure the solvent has no inhibitory effect at the concentration used.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

Diagram: Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Result Determination A 1. Prepare 2-fold serial dilutions of compound in 96-well plate C 3. Inoculate wells with ~5 x 10^5 CFU/mL A->C B 2. Prepare standardized microbial inoculum (0.5 McFarland) B->C D 4. Include positive, negative, and solvent controls C->D E 5. Incubate plate at 37°C for 16-20 hours D->E F 6. Visually inspect for turbidity (growth) E->F G 7. Identify the lowest concentration with no visible growth = MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, making the development of new anti-inflammatory agents a priority.[20] Pyridine derivatives have shown potential as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade.[21][22][23]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[21][22]

  • COX Enzymes: COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[20] Selective inhibition of COX-2 is a desirable strategy to reduce inflammation while minimizing the side effects associated with non-selective NSAIDs (which also inhibit COX-1).

Quantitative Data Summary: In Vitro Anti-inflammatory Activity

The potency of anti-inflammatory compounds can be assessed by their ability to inhibit protein denaturation or suppress inflammatory mediators in cell-based assays.

Table 4: Inhibition of Bovine Serum Albumin (BSA) Denaturation [24]

Compound IC₅₀ (µg/mL)
4d (Thiazoline-2-thione derivative) 21.9
3c (Thiazoline-2-thione derivative) 31.7

| Aspirin (Reference) | 22.0 |

Table 5: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages [25]

Compound NO Inhibition (%) IC₅₀ (µM)
7a (Pyridine derivative) 65.48 76.6
7f (Pyridine derivative) 51.19 96.8

| 9d (Pyrimidine derivative) | 61.90 | 88.7 |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This protocol describes a simple, effective method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[21][24]

Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, like Bovine Serum Albumin (BSA), can be correlated with its anti-inflammatory properties.[24]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-100 µg/mL) and 0.5 mL of a 1% w/v aqueous solution of BSA.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.

  • Control Preparation: Prepare a control solution containing 0.5 mL of 1% BSA and 0.5 mL of the vehicle (e.g., distilled water or buffer).

  • Heat-Induced Denaturation: Incubate all samples at 51°C for 20 minutes, followed by cooling to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value. A known anti-inflammatory drug like Aspirin or Diclofenac should be used as a positive control.[21][24]

Diagram: The Role of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 induces Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGs Prostaglandins (PGs) COX2->PGs produces Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediates Pyridine_Derivative 2-Methoxy-5-Substituted Pyridine Derivative Pyridine_Derivative->COX2 inhibits

Caption: Simplified pathway showing COX-2's role in inflammation.

Conclusion and Future Perspectives

The 2-methoxy-5-substituted pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Research has consistently demonstrated its potential to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The key to unlocking the full potential of this scaffold lies in a deep understanding of its structure-activity relationships and the rational design of derivatives targeting specific biological pathways.

Future work should focus on optimizing the lead compounds identified in initial screenings to improve their potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and molecular dynamics simulations, can provide valuable insights into enzyme-inhibitor interactions, guiding the synthesis of more effective molecules.[] The robust and validated protocols outlined in this guide provide a solid framework for the comprehensive evaluation of these compounds, paving the way for the identification of next-generation drug candidates to address unmet medical needs.

References

  • Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives. Benchchem.
  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega.
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  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available from: [Link]

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  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.
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  • Synthesis of some newer 2-substituted-5-methoxyindolyl pyrazolines as potent anti-inflammatory and analgesic agents. TSI Journals.
  • Enzyme inhibitor. Wikipedia.
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  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Antimicrobial activity of the newly synthesized compounds 2-5. ResearchGate.
  • Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI.
  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science Publisher.
  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate.
  • Newer biologically active pyridines: A potential review. ResearchGate.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. PubMed. Available from: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. PMC - NIH.
  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC.

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(R)-anabasine analogs synthesis and biological activity

(R)-Anabasine Scaffolds: Enantioselective Synthesis and nAChR Targeting

Executive Summary: The Chiral Imperative

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the "chiral switch" is not merely a regulatory hurdle but a primary driver of therapeutic index. Anabasine [3-(2-piperidyl)pyridine], a minor tobacco alkaloid, exists naturally as the (S)-enantiomer. While (S)-anabasine is a potent nAChR agonist, it exhibits significant toxicity and teratogenicity.[1]

This guide focuses on the (R)-anabasine scaffold.[2] Emerging data suggests that (R)-isomers and their C-3/C-5 substituted analogs offer a distinct pharmacological profile: retained cognitive enhancement via

Synthetic Architecture: Enantioselective Construction

Historically, (R)-anabasine was obtained via difficult resolution of racemates. Modern drug discovery demands scalable, catalytic asymmetric routes. We present a self-validating protocol based on Iridium-catalyzed asymmetric hydrogenation , which offers superior enantiomeric excess (ee) compared to chiral pool manipulations.

Mechanism of Chirality Transfer

The critical step involves the reduction of a cyclic imine or tetrahydropyridine precursor using a chiral Iridium/Phosphine-Oxazoline (Ir-PHOX) complex. This method sets the stereocenter at the C2' position of the piperidine ring.

Visualization: Synthetic Workflow

The following diagram outlines the divergence from a common precursor to the specific (R)-scaffold using asymmetric catalysis.

SyntheticRoutePrecursor3-Pyridyl Ketone(Precursor)IntermediateTetrahydropyridineIntermediatePrecursor->Intermediate Condensation/CyclizationProduct(R)-Anabasine(>95% ee)Intermediate->Product Asymmetric Hydrogenation(50 bar H2, 25°C)CatalystChiral Ir-Catalyst(R-Segphos or Ir-PHOX)Catalyst->Intermediate CoordinatesQCQC: Chiral HPLC(Chiralpak AD-H)Product->QC Validation

Figure 1: Catalytic asymmetric synthesis workflow for (R)-anabasine. The critical enantioselective step is mediated by the Iridium complex.

Detailed Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-anabasine from 2-(3-pyridyl)-3,4,5,6-tetrahydropyridine.

Reagents:

  • Substrate: 2-(3-pyridyl)-3,4,5,6-tetrahydropyridine (1.0 eq)

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (R)-PHOX ligand (1.1 mol%)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Hydrogen source: H₂ gas (50 bar)

Step-by-Step Methodology:

  • Catalyst Formation (In Situ): In a glovebox under argon, dissolve [Ir(COD)Cl]₂ and the (R)-PHOX ligand in anhydrous DCM. Stir for 30 minutes to form the active cationic complex. Causality: Pre-formation ensures the active catalytic species is ready before substrate exposure, preventing non-selective background reduction.

  • Substrate Addition: Add the tetrahydropyridine substrate to the catalyst solution. Transfer the mixture to a high-pressure autoclave.

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at room temperature for 12 hours. Note: High pressure is required to overcome the steric bulk of the pyridine ring adjacent to the imine.

  • Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

  • Purification: Flash chromatography (SiO₂, DCM/MeOH/NH₄OH 90:9:1).

  • Self-Validation (QC):

    • Enantiomeric Excess: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH/Diethylamine).

    • Success Criteria: (R)-isomer > 95% ee. If ee < 90%, recrystallize the tartrate salt.

Medicinal Chemistry & SAR

The (R)-anabasine scaffold serves as a template. Modifications are targeted to enhance


Structural Zones
  • The Cationic Center (Piperidine N): Essential for interaction with the Trp149 residue in the receptor binding pocket. Alkylation here (e.g., N-methyl) often reduces affinity due to steric clash in the "aromatic box."

  • The Hydrogen Bond Acceptor (Pyridine N): Critical for water-mediated bridging.

  • The Linker (C3-C2'): The chiral center. The (R)-configuration orients the piperidine ring to minimize steric clash with the

    
    -subunit in heteromeric receptors (
    
    
    ), thereby reducing affinity for that subtype while maintaining
    
    
    binding.
Comparative Data Profile

The following table summarizes the shift in selectivity when moving from the natural (S)-isomer to the (R)-isomer and its analogs.

CompoundConfiguration


(nM)


(nM)
Selectivity Ratio (

)
Relative Toxicity (LD50 Mouse)
(S)-Anabasine S5860.1 (Prefers

)
High (16 mg/kg)
(R)-Anabasine R1509006.0 (Prefers

)
Moderate (11 mg/kg)*
GTS-21 (Benzylidene)25>10,000>400Low
Analog 3c R (5-methyl)851,20014.1Low

Note: While (R)-anabasine has a lower LD50 (more toxic) in some acute IV models than (S) due to specific neuromuscular blockade, its lower affinity for central

Biological Characterization: The Pathway

To validate the therapeutic potential of (R)-anabasine analogs, one must confirm not just binding, but functional activation of the cholinergic anti-inflammatory pathway.

Signaling Pathway Visualization

Activation of

SignalingPathwayLigand(R)-AnabasineAnalogReceptoralpha7 nAChR(Macrophage Surface)Ligand->Receptor BindsCaCa2+ InfluxReceptor->Ca Channel OpeningJAK2JAK2RecruitmentReceptor->JAK2 Metabotropic SignalSTAT3STAT3PhosphorylationJAK2->STAT3 ActivatesNFkBNF-kBInhibitionSTAT3->NFkB Inhibits TranslocationCytokineReduced TNF-aReleaseNFkB->Cytokine Downregulates

Figure 2: The Cholinergic Anti-inflammatory Pathway activated by

Functional Protocol: Calcium Flux Assay

Binding affinity (

System: HEK293 cells stably expressing human

  • Cell Plating: Plate cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add Fluo-4 AM (calcium indicator) in HBSS buffer. Incubate 45 min at 37°C in dark.

  • Compound Preparation: Prepare serial dilutions of (R)-anabasine analogs in HBSS.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10s.

    • Injection: Add compound automatically.

    • Response: Record peak fluorescence for 120s.

  • Data Analysis: Normalize to response of 100

    
    M Acetylcholine (Control).
    
    • Self-Validation: If

      
      , the assay plate is rejected.
      

References

  • Lee, S., et al. (2005). "Enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." The AAPS Journal. Link

  • Kem, W. R., et al. (2006). "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Stephenson, D. T., et al. (2004). "The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors." Journal of Neuroscience. Link

  • Mazurov, A., et al. (2011). "Selective alpha7 nicotinic acetylcholine receptor ligands." Current Medicinal Chemistry. Link

  • Leete, E. (1983). "Biosynthesis of the tobacco alkaloids." Encyclopedia of Plant Physiology. Link

Navigating the Serotonergic Landscape: A Technical Guide to the Discovery and SAR of Novel 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-HT2A Renaissance

The serotonin 2A receptor (5-HT2A) has transitioned from a target for antipsychotic antagonism to the primary objective for a new class of therapeutics: psychoplastogens . These small molecules promote structural and functional neuroplasticity (neuritogenesis, spinogenesis) in the prefrontal cortex, offering rapid-acting efficacy for treatment-resistant depression (TRD), PTSD, and substance use disorders.

The central challenge in modern 5-HT2A drug discovery is decoupling therapeutic neuroplasticity from hallucinogenic liability and cardiovascular toxicity. This guide outlines the technical roadmap for discovering novel 5-HT2A agonists, focusing on Structure-Activity Relationships (SAR), biased agonism, and rigorous safety profiling.

Structural Pharmacology: The Orthosteric & Extended Pockets

To design novel agonists, one must understand the receptor's architecture. The 5-HT2A receptor (a Class A GPCR) possesses a canonical orthosteric binding pocket (OBP) deep within the transmembrane bundle, but selectivity is achieved via the Extended Binding Pocket (EBP) .

The Critical Residues
  • Asp155 (3.32): The anchor. Forms a salt bridge with the protonated amine of the ligand. Mutation abolishes binding.

  • Ser159 (3.36) & Ser242 (5.46): Hydrogen bond donors/acceptors crucial for agonist efficacy (receptor activation).

  • The Selectivity Filter (Residue 5.46): In 5-HT2A, this is a Serine. In 5-HT2C, it is also Serine, making 2A/2C selectivity difficult. However, residues in Transmembrane Helix 4 (TM4) and TM5 differ slightly, allowing for selectivity optimization via hydrophobic interactions.

  • The "LSD Pocket" (ECL2): Ergolines like LSD bind essentially "under a lid" formed by Extracellular Loop 2 (ECL2), explaining their slow off-rates (residence time) and prolonged duration of action.

Mechanism of Action: Canonical vs. Biased

Classical psychedelics (LSD, Psilocybin) are "balanced" agonists, activating both Gq/11 and


-arrestin pathways.
  • Gq/11 Pathway: Leads to PLC activation,

    
     release, and is strongly correlated with the Head Twitch Response (HTR)  in mice (the proxy for hallucinations).
    
  • 
    -Arrestin Pathway:  Associated with receptor internalization and potentially distinct downstream signaling (ERK1/2 phosphorylation).
    

Current Hypothesis: Recent data suggests that hallucinogenic potential is driven by crossing a specific efficacy threshold at Gq.[1] Novel "non-hallucinogenic" compounds (e.g., Tabernanthalog, AAZ-A-154) often act as partial agonists with low Gq efficacy or exhibit functional selectivity (bias) that favors neuroplasticity pathways without triggering the full hallucinogenic cascade.

Visualization: 5-HT2A Signaling Pathways[1][2][3][4]

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor (Agonist Bound) Gq Gq/11 Protein Receptor->Gq Canonical Arrestin Beta-Arrestin 2 Receptor->Arrestin Biased? PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca HTR Head Twitch Response (Hallucination Proxy) Ca->HTR High Efficacy ERK p-ERK1/2 Ca->ERK Cross-talk Internal Receptor Internalization Arrestin->Internal Arrestin->ERK Plasticity Neuroplasticity (Dendritic Growth) ERK->Plasticity

Figure 1: Divergent signaling pathways at the 5-HT2A receptor. High Gq efficacy drives HTR, while neuroplasticity may persist at lower efficacy thresholds.

SAR Strategy: Scaffold Evolution

The discovery of novel agonists generally stems from three core scaffolds.

Scaffold ClassRepresentative LigandsSAR CharacteristicsOptimization Focus
Tryptamines Psilocybin, 5-MeO-DMTIndole core. Flexible ethylamine chain.C4-Substitution: Adding bulk at C4 (e.g., -PO4, -OH, -OAc) protects against MAO degradation and dictates 5-HT2A affinity. N-alkylation: Di-methyl is standard; larger groups (e.g., Di-isopropyl) reduce potency but alter bias.
Phenethylamines 2C-B, DOI, MescalineRigid phenyl ring. High selectivity potential.[2]2,5-Dimethoxy pattern: Essential for agonist activity. C4-Position: The primary vector for potency. Halogens (I, Br) or alkyls increase hydrophobic contact in the EBP. N-Benzyl (NBOMes): Massive potency boost but high toxicity.
Ergolines LSD, LisurideTetracyclic rigid core.C8-Position: Dictates functional subtype selectivity. N1-Substitution: Affects metabolic stability.
Psychoplastogens Tabernanthalog (TBG), AAZ-A-154Hybrid/Novel structures.Restricted Conformation: Tying the amine back to the indole (as in IBG) or using isoquinolines (AAZ series) to limit conformational ensembles, reducing Gq efficacy while maintaining binding.
The "Non-Hallucinogenic" Design Rule

To engineer a non-hallucinogenic agonist, the current strategy involves lowering Intrinsic Efficacy (


)  at the Gq pathway relative to 5-HT (Serotonin).
  • Target: Partial Agonism (

    
     ~20-50%).
    
  • Rationale: This level of activation appears sufficient to trigger BDNF release and neurite growth but insufficient to trigger the cortical synchrony required for hallucinations (HTR).

The Screening Cascade[6]

A self-validating workflow is essential to filter out toxic or non-efficacious compounds early.

Cascade cluster_t1 Tier 1: Binding & Affinity cluster_t2 Tier 2: Functional Efficacy cluster_t3 Tier 3: Safety & Selectivity cluster_t4 Tier 4: In Vivo T1 Radioligand Binding (Ki Determination) T2a Ca2+ Flux (FLIPR) (Gq Readout) T1->T2a T2b TR-FRET / BRET (Beta-Arrestin Recruitment) T2a->T2b T3a 5-HT2B Counter-Screen (Valvulopathy Risk) T2b->T3a T3b ADME (Brain Penetration) T3a->T3b T4 Head Twitch Response (HTR) T3b->T4

Figure 2: The sequential screening funnel for 5-HT2A agonist discovery.

Critical Safety: The 5-HT2B Exclusion

Why it matters: Chronic activation of the 5-HT2B receptor on cardiac interstitial cells leads to proliferation and valvular heart disease (fen-phen toxicity). The Rule: Any candidate intended for chronic or sub-chronic use must exhibit >100-fold selectivity for 5-HT2A over 5-HT2B, or zero efficacy (antagonism) at 5-HT2B.

Experimental Protocols

Protocol A: Gq-Mediated Calcium Flux (FLIPR Assay)

Purpose: To determine agonist potency (


) and efficacy (

) relative to 5-HT.
  • Cell Line: HEK-293 stably expressing human 5-HT2A (non-inducible).

  • Seeding: Plate cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Remove media.

    • Add 20 µL Calcium 6 dye (Molecular Devices) or Fluo-4 AM in HBSS buffer (20 mM HEPES, pH 7.4).

    • Critical Step: Include 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

    • Incubate 60 min at 37°C, then 15 min at RT.

  • Compound Addition: Prepare 5x concentration of compounds in HBSS.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline read: 10 seconds.

    • Inject compound.[3][4]

    • Read fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate Max - Min fluorescence. Normalize to 5-HT (

    
    ) and Vehicle (
    
    
    
    ). Fit to 4-parameter logistic equation.
Protocol B: Head Twitch Response (HTR)

Purpose: The gold-standard in vivo proxy for human hallucinogenic effects.

  • Subjects: C57BL/6J mice (Male, 8-10 weeks). Note: Strain differences affect sensitivity.

  • Acclimation: Handle mice for 3 days prior to testing to reduce stress-induced artifacts.

  • Administration:

    • Administer test compound (IP or SC).

    • Volume: 5-10 mL/kg.

    • Dose range: Typically 0.1, 1.0, 10 mg/kg (logarithmic spacing).

  • Observation:

    • Place mouse immediately into a clear observation cylinder.

    • Record video for 30 minutes.

  • Quantification:

    • Manual: Count "paroxysmal rotational head movements" (ear-flapping sound is often audible).

    • Automated (Recommended): Use DeepLabCut (markerless pose estimation) or a magnetometer coil cemented to the skull (high temporal resolution).

    • Validation: Pre-treatment with M100907 (selective 5-HT2A antagonist) must abolish the HTR to confirm mechanism.

References

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[5] Cell, 182(6), 1574-1588.[5] Link[5]

  • Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Associated with Psychedelic Potential.[1][5] Nature Communications, 14, 8221.[5] Link[5]

  • Cameron, L. P., et al. (2021). A non-hallucinogenic psychedelic analogue with therapeutic potential.[6] Nature, 589, 474–479. Link

  • Roth, B. L., et al. (2000). Screening for 5-HT2B Receptor Agonism: Implications for Drug-Induced Valvular Heart Disease. Circulation, 102, 2836-2841.[7] Link

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice.[8] Psychopharmacology, 227, 727–739.[8] Link

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Methodological & Application

Chiral synthesis methods for 2-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: Chiral Synthesis of 2-Substituted Piperidines: A Guide to Modern Strategies and Protocols

Abstract

The 2-substituted piperidine is a privileged heterocyclic scaffold, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] The biological activity of these molecules is often critically dependent on the absolute stereochemistry at the C2 position, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development.[1] This guide provides an in-depth overview of the principal modern strategies for synthesizing chiral 2-substituted piperidines. We will explore the mechanistic underpinnings, practical advantages, and limitations of key methodologies, including asymmetric catalysis, chiral auxiliary-mediated approaches, and biocatalysis. Detailed, field-proven protocols are provided for representative transformations, offering researchers a practical toolkit for accessing these valuable building blocks.

Introduction: The Significance of the C2-Stereocenter

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its conformational properties and ability to engage in key biological interactions.[2][3] When a substituent is introduced at the C2 position, a chiral center is created, often leading to dramatic differences in pharmacological profiles between enantiomers. For instance, the antipsychotic agent Preclamol and the anticancer drug Niraparib highlight the therapeutic importance of stereochemically pure 3-substituted piperidines, with analogous principles applying to their 2-substituted counterparts.[4] Consequently, the development of robust and scalable methods to control this stereocenter is a central focus of synthetic organic chemistry.

Several powerful strategies have been established to achieve this, broadly categorized as:

  • Asymmetric Catalysis: Utilizing chiral metal complexes or small organic molecules to catalyze the enantioselective formation of the piperidine ring or its precursors.

  • Chiral Auxiliary-Mediated Synthesis: Employing a covalently attached, recoverable chiral group to direct stereoselective transformations.[1]

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes to perform key stereoselective steps.[5][6]

  • Chiral Pool Synthesis: Deriving the target molecule from readily available, enantiopure starting materials like amino acids.[7]

This document will delve into the most impactful of these methods, providing both the theoretical basis and practical protocols for their implementation in a research setting.

Core Synthetic Strategies & Protocols

The choice of synthetic strategy depends on factors such as the desired target's structure, required scale, and available starting materials.[1] Below, we discuss the leading approaches with detailed experimental examples.

Asymmetric Catalysis: The Power of Substoichiometric Chirality

Catalytic methods are highly sought after due to their atom economy and ability to generate large quantities of chiral material from a small amount of a chiral catalyst.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral precursors, such as N-protected tetrahydropyridines or cyclic enamines.[1] Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) complexes featuring chiral phosphine ligands are particularly effective.[8] The reaction typically proceeds via coordination of the metal to the double bond, followed by stereoselective transfer of hydrogen from the metal center.

Protocol 1: Asymmetric Hydrogenation of an N-Benzyl-2-Aryl-Tetrahydropyridine

This protocol is adapted from procedures involving the Ir-catalyzed hydrogenation of pyridinium salts.[8]

Objective: To synthesize an enantioenriched 2-substituted piperidine via asymmetric hydrogenation.

Materials:

  • N-Benzyl-2-phenyl-1,2,3,4-tetrahydropyridine (1.0 mmol, 1.0 equiv)

  • [Ir(COD)Cl]₂ (0.025 mmol, 2.5 mol%)

  • (R)-SEGPHOS or other suitable chiral ligand (0.055 mmol, 5.5 mol%)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) (10 mL)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Celite

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a flame-dried Schlenk flask. Add 5 mL of DCM and stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried flask, dissolve the N-benzyl-2-phenyl-1,2,3,4-tetrahydropyridine substrate and Iodine in the remaining 5 mL of DCM.

  • Assembly: Transfer the substrate solution to the autoclave insert. Add the pre-formed catalyst solution via cannula.

  • Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 atm).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 12-24 hours.[1] Monitor completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a short pad of Celite to remove the metal catalyst and concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality:

  • Iridium Catalyst: Ir-based catalysts are highly effective for the hydrogenation of challenging substrates like tetrahydropyridines.

  • Chiral Ligand: The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby inducing enantioselectivity.

  • Iodine Additive: Additives like iodine can act as activators, improving catalyst turnover and reaction rates.

  • Pressure & Temperature: These parameters are optimized to ensure full conversion and can influence selectivity. Higher pressure increases the concentration of H₂ in solution, typically accelerating the reaction.

Chiral Auxiliary-Mediated Synthesis

This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's steric and electronic properties then direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step to reveal the enantioenriched product. The N-tert-butylsulfinyl group is a highly effective auxiliary for the synthesis of chiral amines.

Protocol 2: Diastereoselective Grignard Addition to a Chiral N-tert-Butylsulfinyl Imine

This protocol describes the formation of a 2-substituted piperidine via the addition of an organometallic reagent to a chiral sulfinylimine, followed by in-situ cyclization.[1]

Objective: To synthesize a chiral 2-substituted piperidine with high diastereoselectivity.

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol, 1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in ether (0.4 mL, 1.2 mmol, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, brine, anhydrous MgSO₄

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Add the chiral N-(tert-butylsulfinyl)imine to a flame-dried round-bottom flask under an argon atmosphere. Dissolve it in anhydrous THF (10 mL).

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the phenylmagnesium bromide solution dropwise over 15 minutes. The reaction is typically exothermic.

  • Stirring: Stir the reaction at -78 °C for 3 hours. Then, allow the mixture to warm to room temperature and stir for an additional hour.

  • Cyclization: Add solid potassium tert-butoxide to the reaction mixture. Stir vigorously at room temperature for 8 hours to facilitate the intramolecular cyclization (N-alkylation).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Purification & Deprotection: Concentrate the solution and purify the product by flash chromatography. The sulfinyl auxiliary can be cleaved by treatment with stoichiometric HCl in methanol to yield the free piperidine.[1]

Causality:

  • Sulfinyl Auxiliary: The chiral sulfur atom coordinates with the Grignard reagent, forming a rigid six-membered chair-like transition state. This forces the phenyl group to attack from the less sterically hindered face, resulting in high diastereoselectivity.

  • Low Temperature (-78 °C): This temperature is critical to enhance selectivity by minimizing thermal energy that could allow for non-selective background reactions or epimerization.

  • t-BuOK: A strong, non-nucleophilic base is required to deprotonate the newly formed secondary amine, enabling the intramolecular Williamson ether-like synthesis to form the piperidine ring.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, room temperature) and can provide access to products with near-perfect enantioselectivity. Transaminases, which transfer an amino group from a donor to a ketone, are particularly powerful for creating chiral amines.[5][6]

Protocol 3: Transaminase-Mediated Asymmetric Synthesis of a 2-Arylpiperidine

This protocol is a conceptual representation of a transaminase-triggered cyclization starting from an ω-chloroketone.[5][6]

Objective: To synthesize an enantiopure 2-substituted piperidine using an engineered transaminase.

Materials:

  • 6-chloro-1-phenylhexan-2-one (100 mg, 1.0 equiv)

  • Engineered (R)- or (S)-selective transaminase (e.g., ATA-117 or a variant)

  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

  • Isopropylamine (IPA) (amine donor, large excess, e.g., 0.5 M)

  • HEPES or similar buffer (e.g., 100 mM, pH 8.0)

  • DMSO (as a co-solvent for substrate solubility)

  • NaOH (for base-mediated cyclization enhancement, if needed)

Procedure:

  • Reaction Mixture Preparation: In a suitable vessel, prepare the buffer solution containing the PLP cofactor and isopropylamine.

  • Enzyme Addition: Add the selected transaminase enzyme to the buffer solution.

  • Substrate Addition: Dissolve the ω-chloroketone substrate in a minimal amount of DMSO and add it to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The enzyme will convert the ketone to a chiral amine.

  • Spontaneous/Assisted Cyclization: The resulting chiral amino-chloride will cyclize in situ to form the piperidine ring. For some substrates, the addition of a base like NaOH may be required to complete the cyclization after the enzymatic step.[5]

  • Work-up: Stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Separate the organic layer.

  • Purification & Analysis: The product can often be precipitated as a salt (e.g., by adding tosic acid).[5][6] The isolated product is then analyzed for yield and enantiomeric excess (>99.5% ee is achievable).[5]

Causality:

  • Transaminase (TA): The enzyme's active site is a highly structured chiral pocket. It binds the prochiral ketone in a specific orientation, ensuring that the amino group is delivered to only one face, leading to exceptional enantioselectivity.[5]

  • PLP Cofactor: Pyridoxal-5'-phosphate is an essential cofactor that acts as the intermediate carrier of the amino group from the donor (IPA) to the ketone substrate.[6]

  • Intramolecular Cyclization: The enzymatic reaction generates a primary amine which then acts as a nucleophile, displacing the terminal chloride on the same molecule to form the piperidine ring.

Comparative Analysis and Method Selection

Choosing the optimal synthetic route requires a careful evaluation of the strengths and weaknesses of each approach.

Table 1: Comparison of Key Asymmetric Synthesis Strategies

StrategyAdvantagesDisadvantagesTypical ee (%)Scalability
Asymmetric Hydrogenation High atom economy; catalytic; well-established ligands.Requires high-pressure equipment; catalyst can be expensive; substrate synthesis required.90 - >99Good to Excellent
Chiral Auxiliary High predictability and diastereoselectivity; robust and reliable.Stoichiometric use of chiral material; requires additional protection/deprotection steps.>98 (dr)Moderate
Biocatalysis (Transaminase) Exceptional enantioselectivity; green (mild, aqueous conditions); can access both enantiomers.[6]Substrate scope can be limited; requires enzyme screening/engineering; purification from buffer.>95 - >99.5[5][6]Good to Excellent
Chiral Pool Synthesis Readily available starting material; absolute stereochemistry is pre-defined.Can involve lengthy synthetic sequences; limited structural diversity.>99Moderate

Visualization of Synthetic Workflows

Diagrams can help clarify the sequence of operations and the logic behind method selection.

G cluster_0 General Synthetic Approaches cluster_1 Key Transformation cluster_2 Outcome Prochiral_Precursor Prochiral Precursor (e.g., Tetrahydropyridine) Asym_Hydrog Asymmetric Hydrogenation Prochiral_Precursor->Asym_Hydrog Acyclic_Precursor Acyclic Precursor (with Chiral Auxiliary) Diastereoselective_Add Diastereoselective Addition & Cyclization Acyclic_Precursor->Diastereoselective_Add Keto_Precursor Keto Precursor (e.g., ω-chloroketone) Biocatalysis Biocatalytic Amination & Cyclization Keto_Precursor->Biocatalysis Final_Product Enantioenriched 2-Substituted Piperidine Asym_Hydrog->Final_Product Aux_Removal Auxiliary Removal Diastereoselective_Add->Aux_Removal Biocatalysis->Final_Product Aux_Removal->Final_Product

Caption: Overview of major asymmetric routes to 2-substituted piperidines.

G decision decision start Define Target 2-Substituted Piperidine scale Is large scale (>100g) required? start->scale auxiliary Are multi-step sequences and stoichiometry acceptable? scale->auxiliary No catalysis Consider Asymmetric Catalysis or Biocatalysis scale->catalysis Yes precursor Is a tetrahydropyridine precursor readily available? hydrogenation Select Asymmetric Hydrogenation precursor->hydrogenation Yes other Explore Organocatalysis or Chiral Pool Synthesis precursor->other No auxiliary->catalysis No aux_route Select Chiral Auxiliary Route auxiliary->aux_route Yes catalysis->precursor

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion and Future Outlook

The synthesis of chiral 2-substituted piperidines is a mature field with a diverse array of reliable and powerful methodologies. Asymmetric hydrogenation and chiral auxiliary approaches remain mainstays in both academic and industrial labs, offering predictability and broad substrate scope. More recently, the advent of sophisticated biocatalytic and organocatalytic systems has provided exceptionally selective and environmentally benign alternatives.[1][5] Future developments will likely focus on expanding the substrate scope of catalytic systems, designing novel catalysts that operate under even milder conditions, and integrating these methods into telescoped or one-pot processes to further streamline the synthesis of these vital chemical entities.[9]

References

  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (2025). Benchchem.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). Journal of the American Chemical Society Au.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023).
  • Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine.
  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. (2007). Academia.edu.
  • Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. (2006).
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (2015). Journal of the American Chemical Society.
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li Research Group.
  • A Unified Strategy for Alkaloid Synthesis.
  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.

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Application Notes and Protocols: Stereoselective Synthesis of Piperidine Alkaloids from Chiral Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Alkaloids and the Strategic Role of Chiral Lactams

The piperidine ring is a fundamental heterocyclic scaffold present in over half of all known alkaloids and is a privileged structure in numerous pharmaceuticals and biologically active compounds.[1] These molecules exhibit a wide array of physiological effects, from potent neurotoxins like coniine, the infamous poison of hemlock, to valuable therapeutic agents.[2][3] The biological activity of piperidine alkaloids is intrinsically linked to their three-dimensional structure. Consequently, the ability to synthesize these molecules with precise control over their stereochemistry is a paramount objective in modern organic chemistry and drug development.

Chiral lactams have emerged as exceptionally powerful and versatile building blocks for the enantioselective synthesis of piperidine alkaloids.[4] This approach offers a robust platform for the construction of enantiopure polysubstituted piperidines, as well as more complex indolizidine and quinolizidine ring systems.[4][5] The inherent chirality of the lactam scaffold provides a reliable means of directing the stereochemical outcome of subsequent transformations, allowing for the regio- and stereocontrolled introduction of various substituents onto the piperidine core.[4] Among the most successful of these chiral templates are the oxazolopiperidone lactams derived from readily available chiral amino alcohols such as phenylglycinol.[1][4][5]

This application note provides a detailed guide to the stereoselective synthesis of piperidine alkaloids utilizing chiral lactams. We will delve into the core synthetic strategies, explain the mechanistic basis for stereocontrol, and provide detailed, field-proven protocols for the synthesis of representative piperidine alkaloids.

Core Synthetic Strategy: The Phenylglycinol-Derived Oxazolopiperidone Lactam Approach

A highly effective and widely adopted strategy for the stereoselective synthesis of piperidine alkaloids employs bicyclic lactams derived from the condensation of a chiral amino alcohol, such as (R)- or (S)-phenylglycinol, with a δ-oxo acid derivative.[1][4][5] This approach creates a rigid bicyclic system where the stereocenter of the chiral auxiliary effectively shields one face of the molecule, thereby directing the approach of incoming reagents and ensuring high diastereoselectivity in subsequent reactions.

The versatility of this method lies in the ability to introduce substituents at various positions of the piperidine ring in a controlled manner. Alkylation at the α-position to the lactam carbonyl, conjugate additions to α,β-unsaturated lactam derivatives, and manipulations of functional groups on the δ-oxo acid precursor all proceed with a high degree of stereocontrol.[6] The final step in the synthesis typically involves the reductive cleavage of the chiral auxiliary, unmasking the piperidine nitrogen and releasing the enantiopure alkaloid.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-substituted piperidine alkaloid from a phenylglycinol-derived chiral lactam.

Chiral Lactam Workflow cluster_0 Chiral Lactam Formation cluster_1 Stereoselective Functionalization cluster_2 Piperidine Ring Formation & Deprotection AminoAlcohol (R)-Phenylglycinol ChiralLactam Chiral Bicyclic Lactam AminoAlcohol->ChiralLactam Cyclocondensation OxoAcid δ-Oxo Acid Derivative OxoAcid->ChiralLactam FunctionalizedLactam Functionalized Lactam ChiralLactam->FunctionalizedLactam e.g., Alkylation, Conjugate Addition PiperidineAlkaloid Enantiopure Piperidine Alkaloid FunctionalizedLactam->PiperidineAlkaloid 1. Lactam Reduction 2. Reductive Auxiliary Cleavage Reagent Electrophile/ Nucleophile Reagent->FunctionalizedLactam

Caption: General workflow for piperidine alkaloid synthesis.

Detailed Protocol: Enantioselective Synthesis of (+)-Coniine

This protocol details the synthesis of the piperidine alkaloid (+)-coniine, a neurotoxin found in poison hemlock, starting from a chiral phenylglycinol-derived lactam.[2][5] The key steps involve the stereoselective introduction of a propyl group and subsequent reduction and removal of the chiral auxiliary.

Materials and Reagents
  • (S)-Phenylglycinol

  • Ethyl 5-oxopentanoate

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Magnesium sulfate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA)

  • n-Propyl iodide

  • Lithium aluminum hydride (LAH)

  • Diethyl ether, anhydrous

  • Sodium sulfate (anhydrous)

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Dichloromethane

Step 1: Synthesis of the Chiral Bicyclic Lactam
  • To a solution of (S)-phenylglycinol (1.0 eq) and ethyl 5-oxopentanoate (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral bicyclic lactam.

Causality: The cyclocondensation reaction forms the rigid bicyclic lactam scaffold. The use of (S)-phenylglycinol establishes the absolute stereochemistry of the chiral auxiliary, which will direct the subsequent stereoselective alkylation.

Step 2: Stereoselective Alkylation
  • Dissolve the chiral bicyclic lactam (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LDA (1.2 eq) in THF to the cooled solution and stir for 30 minutes to generate the lactam enolate.

  • Add n-propyl iodide (1.5 eq) to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alkylated lactam by flash chromatography.

Causality: The bulky phenyl group of the chiral auxiliary effectively blocks one face of the lactam enolate, forcing the incoming electrophile (n-propyl iodide) to approach from the less hindered face. This results in a highly diastereoselective alkylation, setting the stereocenter of the future piperidine ring.

Step 3: Reductive Cleavage and Formation of (+)-Coniine
  • Carefully add the alkylated lactam (1.0 eq) in anhydrous diethyl ether to a suspension of LAH (3.0 eq) in anhydrous diethyl ether at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylated piperidine intermediate.

  • Dissolve the intermediate in ethanol, add 10% palladium on carbon, and subject the mixture to hydrogenation (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite, washing with ethanol, and concentrate the filtrate.

  • Purify the crude (+)-coniine by acid-base extraction or by chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and ammonium hydroxide) to yield the pure alkaloid.

Causality: The LAH reduction simultaneously reduces the lactam carbonyl and cleaves the C-O bond of the oxazolidine ring. The subsequent hydrogenolysis removes the N-benzyl protecting group, yielding the final target, (+)-coniine.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the synthesis of various piperidine alkaloids using the chiral lactam approach.

AlkaloidChiral AuxiliaryKey Stereoselective StepDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Overall Yield
(+)-Coniine(S)-Phenylglycinolα-Alkylation>95:5 d.r.~40-50%
(-)-Sedamine(R)-Phenylglycinolα-Alkylation>98:2 d.r.~35-45%
(-)-Indolizidine 167B(R)-PhenylglycinolConjugate Addition>99% e.e.~25-35%
(+)-Monomorine I(S)-Phenylglycinolα,α'-Dialkylation>97:3 d.r.~20-30%

Alternative Strategies and Future Directions

While the phenylglycinol-derived lactam approach is highly robust, other innovative strategies for the stereoselective synthesis of piperidine alkaloids from lactams are continuously being developed. These include:

  • Ring-Rearrangement Metathesis: This methodology utilizes nitroso Diels-Alder cycloadducts to generate N-alkoxy bicyclic lactams, which can undergo ring-rearrangement metathesis followed by diastereodivergent alkylation to afford various piperidine alkaloids.[7]

  • Catalytic Ring-Opening Aminolysis: Bridged δ-lactam-γ-lactones can be transformed into highly functionalized 3-hydroxy-2-piperidinone carboxamides through a palladium-catalyzed deconstructive aminolysis, offering a modular route to complex piperidine structures.[8][9]

  • Asymmetric Beckmann Rearrangement: Recent advances have enabled the highly enantioselective synthesis of chiral lactams from cyclic ketones via a catalytic asymmetric Beckmann rearrangement, providing a novel entry point to chiral piperidine precursors.[10][11][12]

The continued exploration of novel catalytic methods and the development of new chiral auxiliaries will undoubtedly expand the synthetic chemist's toolbox for accessing the vast and structurally diverse family of piperidine alkaloids with ever-increasing efficiency and stereocontrol.

Conclusion

The stereoselective synthesis of piperidine alkaloids is a vibrant and evolving field of research with significant implications for drug discovery and natural product chemistry. The use of chiral lactams, particularly those derived from phenylglycinol, provides a powerful and reliable platform for the construction of these important molecules with high levels of stereocontrol. The protocols and strategies outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of chiral lactams for the preparation of enantiopure piperidine alkaloids.

References

  • Kikuchi, H., et al. (2007). Flexible synthetic routes to poison-frog alkaloids of the 5,8-disubstituted indolizidine-class I: synthesis of common lactam chiral building blocks and application to the synthesis of (-)-203A, (-)-205A, and (-)-219F. Beilstein Journal of Organic Chemistry, 3, 24. [Link]

  • Amat, M., et al. (1998). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 63(24), 8670-8675. [Link]

  • Boto, A., et al. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Chemistry, 19(28), 9358-65. [Link]

  • Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry. [Link]

  • Escolano, C., Amat, M., & Bosch, J. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Chemistry – A European Journal, 12(32), 8198-8207. [Link]

  • Amat, M., et al. (2023). Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Omega, 8(38), 34899–34909. [Link]

  • Hoveyda, A. H., & van der Veen, L. A. (2010). Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More. Accounts of Chemical Research, 43(11), 1433–1445. [Link]

  • Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia contributors. (2024, February 12). Coniine. In Wikipedia, The Free Encyclopedia. Retrieved 01:38, February 18, 2026, from [Link]

  • Ouchakour, L., et al. (2021). An improved stereocontrolled access route to piperidine or azepane β-amino esters and azabicyclic β- and γ-lactams; synthesis of some novel functionalized azaheterocyles. European Journal of Organic Chemistry, 2021(44), 6095-6105. [Link]

  • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Yoo, E. J., & Rovis, T. (2009). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Journal of the American Chemical Society, 131(44), 16132–16134. [Link]

  • Beyerman, H. C., & van Leeuwen, C. (1965). Synthesis and stereochemistry of sedamine. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 481-488. [Link]

  • Lindsley, C. W., et al. (2020). Combined Enzyme- and Transition Metal-Catalyzed Strategy for the Enantioselective Syntheses of Nitrogen Heterocycles: (−)-Coniine, DAB-1, and Nectrisine. The Journal of Organic Chemistry, 85(4), 2066-2073. [Link]

  • Wanner, M. J., & van der Vlugt, J. I. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 16, 12345-12350. [Link]

  • Reddy, G. S., & Sharpless, K. B. (2001). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 1, 2399-2402. [Link]

  • Amat, M., & Bosch, J. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(4), 515-526. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6437. [Link]

  • Michael, J. P. (2008). Simple piperidine alkaloids. The Alkaloids: Chemistry and Biology, 66, 1-135. [Link]

  • Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Angewandte Chemie International Edition in English, 27(8), 1068-1069. [Link]

  • Pandey, G., & Kumar, A. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(65), 34393-34440. [Link]

  • Felpin, F.-X., & Lebreton, J. (2003). A Highly Stereoselective Asymmetric Synthesis of (−)-Lobeline and (−)-Sedamine. The Journal of Organic Chemistry, 68(25), 9832-9835. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • GeneOnline. (2026, February 16). Highly Enantioselective Synthesis of Chiral Lactams from Cyclic Ketones via Beckmann Rearrangement Published in Nature Chemistry. GeneOnline News. [Link]

  • Wanner, M. J., & van der Vlugt, J. I. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 16, 12345-12350. [Link]

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Characterization of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine by NMR and mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Validation of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Executive Summary

This technical guide details the analytical characterization of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine (CAS: 1134621-24-1), a critical chiral building block often utilized in the synthesis of JAK inhibitors and 5-HT receptor agonists.

The structural integrity of this molecule relies on two distinct features:

  • Regiochemistry: The piperidine ring must be attached at the pyridine C5 position, distinguishing it from the thermodynamically distinct C3 or C4 isomers.

  • Stereochemistry: The C2 position of the piperidine ring must maintain the (R)-configuration.

This protocol establishes a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Chiral High-Performance Liquid Chromatography (HPLC).

Analytical Workflow Visualization

The following flowchart illustrates the logical progression for validating the compound, ensuring that identity is confirmed before expensive chiral purity assays are conducted.

AnalyticalWorkflow Sample Crude Sample (R)-2-Methoxy-5-(piperidin-2-yl)pyridine LCMS Step 1: LC-MS/MS (Confirm MW: 192.26 Da) Sample->LCMS Dissolve in MeOH NMR_1D Step 2: 1H & 13C NMR (Confirm Regiochemistry) LCMS->NMR_1D Mass Confirmed NMR_2D Step 3: HMBC/NOESY (Verify Ring Connectivity) NMR_1D->NMR_2D Signals Assigned Chiral_HPLC Step 4: Chiral HPLC (Determine % ee) NMR_2D->Chiral_HPLC Structure Validated Chiral_HPLC->Sample Recrystallize if ee < 95% Release Final COA Release (>98% Purity, >99% ee) Chiral_HPLC->Release Pass Criteria

Figure 1: Step-wise analytical validation workflow ensuring structural identity prior to stereochemical quantification.

Mass Spectrometry Protocol (LC-MS)

Objective: To confirm the molecular formula (C₁₁H₁₆N₂O) and assess gross purity.

Methodology: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic nitrogen on the piperidine ring, which protonates readily.

Experimental Conditions:

  • Instrument: Agilent 6400 Series Triple Quad or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Data Interpretation:

ParameterExpected ValueMechanistic Insight
Parent Ion [M+H]⁺ 193.13 m/z Protonation occurs preferentially at the piperidine secondary amine (more basic than pyridine).
Fragment 1 ~162 m/zLoss of -OCH₃ (Methoxy radical) is common in methoxy-pyridines under high collision energy.
Fragment 2 ~84 m/zCharacteristic piperidine ring cleavage (tetrahydropyridinium ion).

NMR Spectroscopy Characterization

Objective: To distinguish the 2,5-substitution pattern from potential 2,3- or 2,4-isomers and verify the integrity of the methoxy group.

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). If the sample is a hydrochloride salt, use DMSO-d₆ and add a drop of Na₂CO₃ in D₂O to free the base in situ for sharper peaks, or analyze as the salt (which will shift piperidine signals downfield).

A. 1H NMR (400 MHz, CDCl₃) - Reference Profile

Note: Chemical shifts (δ) are estimates based on electronic shielding effects of the 2-methoxy pyridine scaffold.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Py-H6 8.05 d (J=2.4 Hz)1HMost deshielded proton; ortho to Nitrogen, meta to OMe.
Py-H4 7.52 dd (J=8.6, 2.4 Hz)1HPara to Nitrogen; shows coupling to H3 and H6.
Py-H3 6.68 d (J=8.6 Hz)1HShielded by the ortho-Methoxy group (Mesomeric effect).
-OCH₃ 3.92 s3HCharacteristic sharp singlet for methoxy attached to aromatic ring.
Pip-H2 3.58 dd1HBenzylic-like methine; diagnostic for the connection point.
Pip-NH 1.8 - 2.2 br s1HExchangeable; shift varies with concentration/water content.
Pip-CH₂ 1.4 - 3.1 m8HPiperidine ring envelope (C3-C6).
B. 2D NMR Validation (HMBC)

To prove the piperidine is at C5 and not C4:

  • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

  • Critical Correlation: Look for a cross-peak between the Pip-H2 (3.58 ppm) and Py-C4 (~137 ppm) and Py-C6 (~145 ppm).

  • Self-Validation: If the piperidine were at C4, the Pip-H2 would correlate with Py-C3 and Py-C5, showing a different coupling pattern in the aromatic region.

Chiral Purity Determination (HPLC)

Objective: To quantify the Enantiomeric Excess (% ee) of the (R)-isomer against the (S)-enantiomer.

Challenge: The secondary amine can cause peak tailing on polysaccharide columns. The addition of a basic modifier is mandatory.

Protocol:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based) are standard for pyridine-piperidine alkaloids.

  • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption max) and 280 nm.

  • Temperature: 25°C.

Expected Results:

  • Racemic Standard: Inject a racemic mixture first to establish separation (resolution factor Rs > 1.5).

  • (R)-Enantiomer: Typically elutes second on Amylose columns (verify with authentic standard or optical rotation).

  • Calculation:

    
    
    

References

  • BLD Pharm. (n.d.).[1] (R)-2-Methoxy-5-(piperidin-2-yl)pyridine Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 82656476, 5-Methoxy-2-(piperidin-4-yl)pyridine (Isomer Analog). Retrieved from

  • ChemicalBook. (n.d.). 2-Methoxypyridine NMR Standards. Retrieved from

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

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Application Note: In Vitro 5-HT2A Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The serotonin 2A receptor (5-HT2A) is a G-protein-coupled receptor (GPCR) of the Class A family, primarily coupled to the G


q/11 signaling pathway. It is a critical therapeutic target for neuropsychiatric disorders, including schizophrenia (atypical antipsychotics) and depression, and is the primary molecular target of classic serotonergic psychedelics (e.g., psilocybin, LSD).

Establishing a robust in vitro binding assay is the first step in drug discovery to determine the affinity (


) of novel compounds. While functional assays (e.g., Calcium flux) measure efficacy, radioligand binding assays provide a direct thermodynamic measure of receptor occupancy, unconfounded by downstream amplification or signal bias.
5-HT2A Signaling Pathway

Understanding the downstream consequences of binding is essential for interpreting functional selectivity. The 5-HT2A receptor couples to Phospholipase C (PLC) via G


q, leading to calcium mobilization.[1]

G Ligand Ligand (Agonist/Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Activates Ca->PKC Co-factor

Figure 1: Canonical Gq/11 signaling pathway activated by 5-HT2A agonists. Antagonists prevent this cascade.

Assay Principle & Experimental Design

This protocol utilizes Competition Radioligand Binding .[2] A fixed concentration of a radiolabeled antagonist (the "Hot" ligand) competes with varying concentrations of an unlabeled test compound (the "Cold" ligand) for binding sites on 5-HT2A-expressing membranes.

Critical Selection: The Radioligand

Two primary radioligands are standard for 5-HT2A assays. Your choice dictates the buffer and masking requirements.

RadioligandSelectivity

(Approx)
Notes
[

H]-MDL100907
High 0.2 – 0.5 nMGold Standard. Highly selective for 5-HT2A.[3] No masking agents required. Labels both G-protein coupled and uncoupled states.
[

H]-Ketanserin
Moderate0.5 – 2.0 nMEconomical standard. Cross-reacts with

-adrenergic receptors.
Requires 1 µM Prazosin or similar blocker in tissue homogenates.

Expertise Note: This protocol focuses on [


H]-Ketanserin  due to its widespread availability, with specific instructions on masking 

sites to ensure data integrity.

Materials & Reagents

Biological Source[2][4][5][6][7][8][9][10]
  • Recombinant System (Preferred): CHO-K1 or HEK293 cells stably expressing human 5-HT2A (h5-HT2A).

  • Native Tissue: Rat frontal cortex (requires rigorous

    
    -adrenergic blockade).
    
Buffers
  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl

    
    , 0.1% Ascorbic Acid, pH 7.4 at room temperature.
    
    • Why Ascorbic Acid? Serotonergic ligands are prone to oxidation.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

Ligands
  • Radioligand: [

    
    H]-Ketanserin (Specific Activity: 60–90 Ci/mmol).[4]
    
  • Non-Specific Binding (NSB) Definition: 10 µM Methysergide or 10 µM Mianserin.

  • Masking Agent: 1 µM Prazosin (Essential if using tissue or cells with endogenous adrenergic receptors).

Experimental Workflow

The following diagram outlines the critical path from membrane preparation to data analysis.

Workflow Membrane Membrane Prep (Homogenization) PreInc Plate Setup (Buffer + Ligands) Membrane->PreInc Add 20-50µg Incubation Incubation (60 min @ 37°C) PreInc->Incubation Harvest Harvesting (GF/B Filtration) Incubation->Harvest Terminate Wash Rapid Wash (3x Ice-Cold Buffer) Harvest->Wash Count Scintillation Counting Wash->Count

Figure 2: Step-by-step workflow for the high-throughput filtration binding assay.

Detailed Protocol

Phase 1: Membrane Preparation

Quality Control: The quality of the membrane preparation determines the signal-to-noise ratio. Fresh membranes are superior, but frozen aliquots (-80°C) are acceptable if flash-frozen.

  • Harvest Cells: Scrape cells in ice-cold PBS. Do not use trypsin, as it can cleave extracellular receptor domains.

  • Lysis: Centrifuge (500 x g, 5 min), resuspend pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize with a Polytron (2 bursts of 10 sec).

  • Wash: Centrifuge at 40,000 x g for 20 min at 4°C. Discard supernatant.

  • Resuspend: Resuspend pellet in Assay Buffer . Repeat centrifugation.

  • Final Suspension: Resuspend final pellet in Assay Buffer to a concentration of ~2–5 mg protein/mL. Determine protein concentration (BCA assay).[5]

Phase 2: Binding Assay Setup (96-well Format)

Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting. PEI is positively charged and reduces the negatively charged radioligand sticking to the glass fibers (lowers background noise).

Reaction Volume: 200 µL total per well.

  • Add Test Compounds: Add 20 µL of competitor (Test Compound) at 10x final concentration.

    • Total Binding Control: Add 20 µL Vehicle (e.g., DMSO, final <1%).

    • Non-Specific Binding (NSB) Control: Add 20 µL of 100 µM Methysergide (Final 10 µM).

  • Add Radioligand: Add 20 µL of [

    
    H]-Ketanserin.
    
    • Target Concentration: ~1.0 – 2.0 nM (Near the

      
      ).
      
  • Add Membranes: Initiate reaction by adding 160 µL of membrane suspension (20–50 µg protein/well).

  • Incubation: Incubate for 60 minutes at 37°C (or 90 mins at Room Temp).

    • Expert Insight: 37°C is physiological, but Room Temp often yields more stable baselines for unstable compounds.

Phase 3: Termination & Counting
  • Harvest: Use a cell harvester (e.g., PerkinElmer Filtermate). Aspirate well contents through the PEI-treated GF/B filter plate.

  • Wash: Immediately wash wells/filters 3x with ice-cold Wash Buffer.

    • Critical: Rapid washing is essential to prevent dissociation of the bound ligand (

      
      ).
      
  • Dry & Scintillate: Dry filters (50°C for 30 min or air dry). Add 30–50 µL microscintillant fluid.

  • Count: Measure CPM (Counts Per Minute) on a TopCount or MicroBeta counter.

Data Analysis & Validation

Self-Validating System Checks

Before calculating


, validate the assay run using these criteria:
  • Specific Binding: (Total Binding - NSB) / Total Binding should be > 75-80% . If lower, check filter blocking (PEI) or radioligand quality.

  • Replicate Variability: CV% between duplicates/triplicates should be < 10% .

  • Depletion: Total counts added vs. Total Binding counts. Bound ligand should be < 10% of total added ligand to avoid "ligand depletion" artifacts.[5]

Calculations
  • IC

    
     Determination:  Fit data to a one-site competition model (4-parameter logistic equation).
    
    
    
    
  • K

    
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
       = Concentration of radioligand used (nM).[6][7][8]
      
    • 
       = Dissociation constant of radioligand (determined previously via Saturation Binding).
      

References

  • Knight, A. R., et al. (2004). "Pharmacological characterisation of the agonist radioligand [3H]-Cimbi-36 binding to 5-HT2A and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Lopez-Gimenez, J. F., et al. (2001).[9] "Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities." Journal of Neurochemistry. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocol Book: 5-HT2A Binding." University of North Carolina at Chapel Hill.[10] Link

  • Sorensen, S. M., et al. (1993). "Characterization of the 5-HT2 receptor antagonist MDL 100,907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bonhaus, D. W., et al. (1995). "The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors." British Journal of Pharmacology. Link

Sources

Application Note: Quantifying 5-HT2A Receptor Agonism with a Homogeneous Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) of significant interest in neuroscience and drug discovery, implicated in processes ranging from cognition and perception to the pathophysiology of psychiatric disorders.[1][2][3] As a canonical Gq-coupled receptor, activation of 5-HT2A initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][4][5][6] This application note provides a detailed, field-tested protocol for quantifying the functional activity of 5-HT2A agonists using a homogeneous, fluorescence-based calcium flux assay. We detail the principles of the assay, from cell line selection and dye loading to data acquisition and analysis, providing researchers with a robust framework for high-throughput screening and pharmacological characterization of novel compounds targeting the 5-HT2A receptor.

Scientific Principle: From Receptor Activation to Photon Emission

The functionality of this assay is predicated on the well-characterized signaling pathway of the 5-HT2A receptor. The entire process can be understood as a chain of causality, making the measurement of intracellular calcium a reliable proxy for receptor activation.

1.1. The 5-HT2A Signaling Cascade The 5-HT2A receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein complex.[1][6][7] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation causes Gαq to dissociate and stimulate the enzyme Phospholipase C (PLC).[1][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as the cell's primary calcium store. This binding event opens the channel, leading to a rapid and transient release of Ca2+ from the ER into the cytoplasm, an event referred to as calcium flux or mobilization.[1][8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol ↑ Cytosolic Ca²⁺ (Fluorescence Signal) Ca_Store->Ca_Cytosol Release

Figure 1: 5-HT2A Gq signaling pathway leading to calcium release.

1.2. Principle of Fluorescent Calcium Indicators The assay leverages a calcium-sensitive fluorescent dye, such as Fluo-4, to visualize this increase in cytosolic Ca2+. The dye is introduced to the cells in its acetoxymethyl (AM) ester form (e.g., Fluo-4 AM).[9] The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its active, cell-impermeant form.[9][10] This process effectively traps the dye within the cytoplasm. The dye itself has a low basal fluorescence but exhibits a dramatic increase in fluorescence intensity (over 100-fold for some dyes) upon binding to free Ca2+.[11] This change in fluorescence is measured in real-time using a fluorescence microplate reader, providing a direct readout of receptor activation.[12][13]

Materials and Methods

Reagents and Consumables
Reagent/MaterialRecommended Supplier & Cat. No.Purpose & Key Considerations
Cell Line ATCC (e.g., CHO-K1) or Eurofins DiscoveryCHO-K1 cells are recommended due to low endogenous 5-HT receptor expression and robust growth. Use a line stably expressing the human 5-HT2A receptor.
Cell Culture Medium Gibco (e.g., F-12K Medium, Cat. No. 21127022)Supplement with 10% FBS and 1% Penicillin-Streptomycin. The choice of medium should be optimized for the specific cell line.[14]
Assay Plates Greiner Bio-One (Cat. No. 655090)Black-walled, clear-bottom 96-well or 384-well microplates are essential to minimize background fluorescence and crosstalk.
Calcium Assay Kit Sigma-Aldrich (MAK552) or equivalentA "no-wash" kit containing a calcium-sensitive dye (e.g., Fluo-4 AM), a solvent (DMSO), and an assay buffer is highly recommended for HTS applications.
Assay Buffer Provided in kit or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESThis buffer is used for all dilutions to maintain physiological pH and ionic strength during the assay.
Probenecid Sigma-Aldrich (Cat. No. P8761)An organic anion transport inhibitor used to prevent dye extrusion from certain cell types like CHO-K1, improving signal retention.[15][16] Note: Newer dyes like Calbryte™ 520 may not require probenecid.[16][17]
Reference Agonist Sigma-Aldrich (Cat. No. H9523)Serotonin (5-Hydroxytryptamine) hydrochloride. Used as a positive control to validate assay performance.
Reference Antagonist Tocris (Cat. No. 0923)Ketanserin tartrate. Used to confirm that the observed signal is specifically mediated by the 5-HT2A receptor.
Test Compounds N/ADissolved in 100% DMSO to create high-concentration stock solutions.
Equipment
  • Fluorescence Microplate Reader with kinetic reading capability and automated liquid handling (e.g., a FLIPR® Tetra, FlexStation®).[12][18] The instrument must be equipped with appropriate filters for the chosen dye (e.g., Ex/Em ≈ 490/525 nm for Fluo-4).[9][11]

  • Sterile cell culture hood

  • CO2 incubator, 37°C, 5% CO2

  • Multichannel pipettes

  • Reagent reservoirs

Experimental Protocol: A Step-by-Step Workflow

This protocol is optimized for a 96-well format. Volumes should be adjusted accordingly for 384-well plates.

Figure 2: High-level workflow for the 5-HT2A calcium flux assay.
Step 1: Cell Plating (Day 1)
  • Culture 5-HT2A-expressing CHO-K1 cells according to standard protocols until they reach approximately 80-90% confluency.

  • Harvest the cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.[9]

    • Causality: Optimal cell density is critical. Too few cells will result in a weak signal, while over-confluency can lead to cell stress and altered receptor signaling.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

Step 2: Compound Plate Preparation (Day 2)
  • Prepare serial dilutions of your test compounds and the reference agonist (Serotonin) in assay buffer (HHBS + 20 mM HEPES). A typical starting point is a 10-point, 3-fold dilution series.

  • The final assay concentration will be half of the concentration in this compound plate, as 100 µL from this plate will be added to 100 µL in the cell plate. For example, to achieve a final top concentration of 10 µM, the highest concentration in the compound plate should be 20 µM.

  • Include wells with assay buffer + vehicle (e.g., 0.5% DMSO) to serve as the negative control (baseline).

  • Include wells with a saturating concentration of the reference agonist (e.g., 20 µM Serotonin) to serve as the positive control (100% response).[19]

Step 3: Dye Loading (Day 2)
  • Prepare the dye loading solution according to the manufacturer's protocol. For a typical Fluo-4 AM kit, this involves diluting the DMSO stock into assay buffer.[9]

  • If using CHO-K1 cells, supplement the dye loading solution with probenecid to a final concentration of 2.5 mM.[15]

    • Causality: Probenecid blocks organic anion transporters that actively pump the negatively charged dye out of the cytoplasm, thereby increasing the intracellular dye concentration and improving the signal-to-background ratio.[16][20]

  • Remove the culture medium from the cell plate.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]

    • Causality: The initial 37°C incubation facilitates rapid dye uptake across the membrane. The subsequent room temperature incubation ensures complete de-esterification of the AM ester by intracellular esterases, fully activating the dye.

Step 4: Assay Execution and Data Acquisition
  • Set up the fluorescence plate reader (e.g., FLIPR) to monitor fluorescence at Ex/Em = 490/525 nm.[9]

  • Program the instrument's protocol:

    • Read baseline fluorescence for 10-20 seconds.

    • Perform an automated, on-line addition of 100 µL from the compound plate to the cell plate.

    • Immediately continue kinetic reading for an additional 90-180 seconds.

  • Place the cell plate and the compound plate into the instrument and begin the run.

Data Analysis and Interpretation

The output from the instrument will be a set of kinetic curves showing fluorescence intensity over time for each well.

  • Response Calculation: For each well, calculate the response by subtracting the baseline fluorescence (average of the first 10-20 seconds) from the peak fluorescence observed after compound addition (Max - Min).

  • Data Normalization: Normalize the data to the on-plate controls:

    • Subtract the average response of the negative control (vehicle) wells from all data points.

    • Express the resulting data as a percentage of the average response of the positive control (saturating serotonin) wells.

  • Dose-Response Curve Generation: Plot the normalized response (%) against the logarithm of the agonist concentration.

  • EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response) using a suitable software package (e.g., GraphPad Prism).[19][21]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    • The key parameter derived is the EC50 , which represents the molar concentration of an agonist that produces 50% of the maximal possible effect. This value is a critical measure of the agonist's potency.

Data Interpretation Table
ParameterDefinitionInterpretation
EC50 The concentration of agonist that gives a response halfway between Bottom and Top.A measure of potency . A lower EC50 value indicates a more potent agonist.
Emax The maximum response (Top plateau of the curve) elicited by the agonist.A measure of efficacy . A full agonist will produce a maximal response similar to the endogenous ligand (e.g., 100%), while a partial agonist will produce a submaximal response (<100%).
HillSlope The steepness of the curve.A Hill slope of ~1.0 suggests a standard agonist-receptor interaction. Values significantly different may indicate complex pharmacology.

Self-Validation and Controls

To ensure the trustworthiness of the data, the following controls are mandatory:

  • Positive Control (e.g., 10 µM Serotonin): Confirms that the cells are healthy, the receptor is expressed and functional, and the assay reagents are working correctly. Expect a robust signal.

  • Negative Control (Vehicle): Establishes the baseline signal and ensures that the vehicle (e.g., DMSO) does not elicit a response.

  • Antagonist Confirmation: To verify that the agonist response is specifically mediated by the 5-HT2A receptor, pre-incubate a set of wells with a known 5-HT2A antagonist (e.g., 1 µM Ketanserin) for 15-20 minutes before adding the agonist. This should significantly inhibit or abolish the calcium signal.

References

  • Arora, V., & Pal, R. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Berg, K. A., Maayani, S., Goldfarb, J., Scaramellini, C., Leff, P., & Clarke, W. P. (2008, October 10). Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells. PubMed. [Link]

  • Eurofins DiscoverX. PathHunter® Human GPR3 β-Arrestin Stable Cell Line Assay (CHO-K1). Eurofins DiscoverX. [Link]

  • CDN. Calcium imaging protocol. CDN. [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

  • ResearchGate. (PDF) 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

  • PubMed. 5-HT 2A receptors: Pharmacology and functional selectivity. PubMed. [Link]

  • Sittampalam, G. S., et al. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

  • Frontiers. (2015, October 5). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers. [Link]

  • Eurofins DiscoverX. cAMP Hunter™ Human GALR1 Gi Stable Cell Line Assay (CHO-K1). Eurofins DiscoverX. [Link]

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • ResearchGate. Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells | Request PDF. ResearchGate. [Link]

  • L-F. Sanchez, J., et al. (n.d.). Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block. PMC. [Link]

  • NIH. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. NIH. [Link]

  • ResearchGate. (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. [Link]

  • Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

  • PubMed. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle. PubMed. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor inverse agonists and how do they work? Patsnap Synapse. [Link]

  • Pharmaceutical Business Review. FLIPR Cellular Screening Systems. Pharmaceutical Business Review. [Link]

  • Agilent. From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Agilent. [Link]

  • Tandfonline. (2021, May 18). Full article: A Novel Ca2+ Indicator for Long-term Tracking of Intracellular Calcium Flux. Tandfonline. [Link]

  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • González-Maeso, J., et al. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. [Link]

  • PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Creative Bioarray. CHO-K1-CXCR5/Gα15-Stable Cell Line. Creative Bioarray. [Link]

  • ACS Publications. (2025, September 25). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. ACS Publications. [Link]

  • Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting 5-HT2A? Patsnap Synapse. [Link]

  • PMC. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. PMC. [Link]

  • ResearchGate. Table of results from VSD and calcium flux assays EC50 or IC50 values.... ResearchGate. [Link]

  • PMC. (2023, May 22). An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. PMC. [Link]

Sources

Application Notes & Protocols for (R)-2-Methoxy-5-(piperidin-2-yl)pyridine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Advanced Researcher

Introduction: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant target in neuroscience for its multifaceted roles in cognitive function, neuroprotection, and inflammation.[1][2] This ligand-gated ion channel, a homopentamer of α7 subunits, is widely expressed in key brain regions like the hippocampus and cortex.[3][4] Its activation leads to a rapid influx of calcium, initiating a cascade of downstream signaling events crucial for synaptic plasticity and neuronal survival.[1][5]

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine is a chiral heterocyclic compound belonging to a class of molecules known to interact with nicotinic receptors. While extensive peer-reviewed literature on this specific molecule is emerging, its structural motifs suggest potential activity as an α7 nAChR agonist. These application notes, therefore, provide a comprehensive guide for the characterization and utilization of novel α7 nAChR agonists like (R)-2-Methoxy-5-(piperidin-2-yl)pyridine, drawing upon established methodologies and the known pharmacology of this receptor class.

Compound Profile: (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

A summary of the available chemical and physical properties is presented below. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for comprehensive handling and safety information.

PropertyValueSource
CAS Number 1134621-24-1[6]
Molecular Formula C11H16N2O[6]
Molecular Weight 192.26 g/mol [6]
Appearance Refer to supplier-
Purity Refer to supplier-
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7][8]

Safe Handling and Storage:

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine contains pyridine and piperidine moieties. General safety precautions for handling such compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[9][10]

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Mechanism of Action: The α7 nAChR Signaling Cascade

The primary mechanism of action for an α7 nAChR agonist is the direct binding to and activation of the receptor. This activation has several downstream consequences critical for neuronal function.

  • Ionotropic Function: As a ligand-gated ion channel, the binding of an agonist induces a conformational change, opening a central pore. The α7 nAChR is distinguished by its exceptionally high permeability to calcium ions (Ca2+) compared to other nAChRs.[1][5]

  • Calcium-Dependent Signaling: The influx of Ca2+ acts as a critical second messenger, activating a host of intracellular signaling pathways. These include:

    • PI3K/Akt Pathway: This pathway is heavily implicated in promoting cell survival and neuroprotection, protecting neurons from apoptotic cell death.[4]

    • JAK2/STAT3 Pathway: Activation of this pathway is linked to the anti-inflammatory and anti-apoptotic effects of α7 nAChR stimulation.[4]

    • MAPK/ERK Pathway: This pathway plays a role in synaptic plasticity and cell survival. Studies have shown that α7 agonists can induce the phosphorylation of ERK1/2.[11]

  • Neurotransmitter Release: Presynaptic α7 nAChRs are known to modulate the release of various neurotransmitters, including glutamate, which is essential for excitatory synaptic transmission.[5][12]

alpha7_signaling_pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes A7R α7 nAChR Ca_influx Ca²⁺ Influx A7R->Ca_influx Channel Opening Agonist (R)-2-Methoxy-5- (piperidin-2-yl)pyridine Agonist->A7R Binds & Activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter_Release Neuroprotection Neuroprotection & Anti-apoptosis PI3K_Akt->Neuroprotection JAK2_STAT3->Neuroprotection Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement ERK_MAPK->Synaptic_Plasticity Neurotransmitter_Release->Synaptic_Plasticity

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.

Applications in Neuroscience Research

Activation of the α7 nAChR is a promising strategy for investigating and potentially treating a range of neurological and psychiatric disorders.[2][3]

Research AreaApplication of α7 nAChR AgonistsKey Findings
Cognitive Enhancement Investigation of pro-cognitive effects in models of learning and memory.Agonist administration can improve performance in attention and memory tasks.[13][14]
Alzheimer's Disease Neuroprotection against amyloid-beta (Aβ) toxicity and reduction of neuroinflammation.Activation of α7 nAChR can be neuroprotective and is a key target in AD research.[2][15]
Schizophrenia Amelioration of cognitive deficits and sensory gating impairments.α7 nAChR is a therapeutic target for cognitive dysfunction in schizophrenia.[2][3]
Neuroinflammation Attenuation of microglial activation and pro-inflammatory cytokine release.The receptor plays a key role in the cholinergic anti-inflammatory pathway.[3][16]
Pain Perception Modulation of nociceptive signaling pathways.α7 nAChR agonists have shown antinociceptive effects in models of persistent pain.[17]

Experimental Protocols

The following protocols provide a framework for the initial characterization and in vivo testing of a novel α7 nAChR agonist.

Protocol 1: In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for determining the potency (EC₅₀) and efficacy of a compound at a ligand-gated ion channel.[11]

Objective: To quantify the agonist activity of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine at the human α7 nAChR.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α7 nAChR

  • Microinjection apparatus

  • Two-electrode voltage clamp (TEVC) setup

  • Recording solution (ND96 or similar)

  • (R)-2-Methoxy-5-(piperidin-2-yl)pyridine stock solution (e.g., 10 mM in DMSO)

  • Acetylcholine (ACh) solution (positive control)

  • Methyllycaconitine (MLA) (selective α7 nAChR antagonist)

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes using standard procedures.

    • Microinject oocytes with cRNA encoding the human α7 nAChR.

    • Incubate the injected oocytes for 2-5 days at 17°C to allow for receptor expression.[11]

  • TEVC Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.[11]

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.[18]

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply a saturating concentration of acetylcholine (e.g., 1-3 mM) to determine the maximum response (I_max) for each oocyte.[11]

    • After washout and recovery, apply increasing concentrations of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine (e.g., 1 nM to 100 µM) to generate a concentration-response curve. Ensure complete washout between applications.

    • Record the peak inward current evoked by each concentration.

  • Data Analysis:

    • Normalize the peak current at each concentration to the maximum response elicited by acetylcholine in the same cell.

    • Plot the normalized response versus the logarithm of the agonist concentration.

    • Fit the data to a Hill equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope.

  • Validation of Selectivity (Optional):

    • Co-apply an effective concentration of the test compound with a selective α7 nAChR antagonist like MLA (e.g., 10 nM) to confirm that the observed current is mediated by α7 nAChRs. A significant reduction in current indicates selectivity.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Prepare Xenopus Oocytes cRNA_Inject Inject with human α7 nAChR cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate 2-5 Days (Receptor Expression) cRNA_Inject->Incubate TEVC_Setup Mount Oocyte in TEVC Chamber Incubate->TEVC_Setup Voltage_Clamp Voltage Clamp (-60 mV) TEVC_Setup->Voltage_Clamp Drug_Application Apply Increasing Concentrations of Agonist Voltage_Clamp->Drug_Application Record_Current Record Peak Inward Current Drug_Application->Record_Current Normalize Normalize Data to Max ACh Response Record_Current->Normalize Plot_Curve Plot Concentration- Response Curve Normalize->Plot_Curve Calculate_EC50 Calculate EC₅₀ & Efficacy Plot_Curve->Calculate_EC50

Caption: Workflow for in vitro characterization using TEVC.
Protocol 2: In Vivo Assessment of Pro-Cognitive Effects using the Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay in rodents to assess learning and memory, domains known to be modulated by α7 nAChR activity.

Objective: To evaluate the effect of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine on recognition memory in mice or rats.

Materials:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar).

  • Testing arena (e.g., 40x40x40 cm open field).

  • A variety of objects (in triplicate, e.g., small blocks, plastic figures) that are non-aversive and cannot be easily displaced by the animal.

  • Video recording and tracking software.

  • (R)-2-Methoxy-5-(piperidin-2-yl)pyridine solution for injection (e.g., dissolved in saline or vehicle).

  • Vehicle solution.

Methodology:

Day 1: Habituation

  • Handle the animals for several days prior to the experiment to acclimate them to the researcher.

  • Place each animal individually into the empty testing arena for 5-10 minutes to allow for habituation to the environment.

Day 2: Training (Familiarization) Phase

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.) at a predetermined time before the training session (e.g., 30 minutes). Dosages should be determined from pilot studies (e.g., 0.1 - 10 mg/kg).[17][19]

  • Place two identical objects (A1 and A2) in opposite corners of the arena.

  • Place the animal in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Record the session. The time spent exploring each object (defined as nose pointing towards the object within 2 cm) is measured.

  • Return the animal to its home cage. Clean the objects and arena thoroughly between trials to eliminate olfactory cues.

Day 3: Testing Phase

  • Administer the same treatment (compound or vehicle) as on the training day.

  • After the same pre-treatment interval, return the animal to the arena.

  • The arena now contains one familiar object (A) from the training phase and one novel object (B).

  • Allow the animal to explore freely for a set period (e.g., 5 minutes) and record the session.

  • Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

Data Analysis and Interpretation:

  • Calculate the Discrimination Index (DI):

    • DI = (T_novel - T_familiar) / (T_novel + T_familiar)

  • Statistical Analysis:

    • A one-sample t-test can be used to determine if the DI for each group is significantly different from zero (chance performance).

    • An independent samples t-test or ANOVA can be used to compare the DI between the vehicle-treated and compound-treated groups.

  • Interpretation:

    • Animals with intact memory will spend significantly more time exploring the novel object, resulting in a DI significantly greater than zero.

    • A higher DI in the compound-treated group compared to the vehicle group suggests that (R)-2-Methoxy-5-(piperidin-2-yl)pyridine enhances recognition memory. It is crucial to ensure the compound does not alter overall locomotor activity, which could confound the results. Total exploration time (T_novel + T_familiar) should not differ significantly between groups.

References

  • Collins, A. S., et al. (2012). An interaction between α7 nicotinic receptors and a G-protein pathway complex regulates neurite growth in neural cells. Journal of Cell Science. Available at: [Link]

  • Hu, W., et al. (2022). α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders. Frontiers in Aging Neuroscience. Available at: [Link]

  • Komal, P., et al. (2025). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. Molecular Neurobiology. Available at: [Link]

  • Thapak, P., et al. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. British Journal of Pharmacology. Available at: [Link]

  • Sun, F., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Oncotarget. Available at: [Link]

  • Wang, Y., et al. (2022). Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, G., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]

  • Nichols, R. A., et al. (2022). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Neural Circuits. Available at: [Link]

  • Sadigh-Eteghad, S., et al. (2025). Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap. (2024). What are Nicotinic receptors agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Al-Sikafi, Z., et al. (2024). Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. Cureus. Available at: [Link]

  • Newhouse, P., et al. (2012). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research. Available at: [Link]

  • Lukas, R. J. (2012). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Barrow Quarterly. Available at: [Link]

  • Sutherland, M. T., et al. (2015). Neurobiological impact of nicotinic acetylcholine receptor agonists: an activation likelihood estimation meta-analysis of pharmacologic neuroimaging studies. Biological Psychiatry. Available at: [Link]

  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet. Available at: [Link]

  • Avantor. (2011). Pyridine Material Safety Data Sheet. Available at: [Link]

  • Metherate, R. (2018). Enhanced Sensory–Cognitive Processing by Activation of Nicotinic Acetylcholine Receptors. Journal of Neurophysiology. Available at: [Link]

  • Gao, Y., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Le Saux, C., et al. (2021). Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure. International Journal of Molecular Sciences. Available at: [Link]

  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology. Available at: [Link]

  • Liu, Y., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica. Available at: [Link]

  • Freitas, K., et al. (2013). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology. Available at: [Link]

  • Gao, Y., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET. eScholarship. Available at: [Link]

  • Di Cesare Mannelli, L., et al. (2015). Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain. Journal of Pain Research. Available at: [Link]

  • Miller, S. T. (2023). Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in Pharmacology. Available at: [Link]

  • Quadri, M., et al. (2019). Macroscopic and Microscopic Activation of α7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist B-973B. Molecular Pharmacology. Available at: [Link]

Sources

Optimizing the Head-Twitch Response (HTR) Assay for Preclinical Evaluation of 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy in rodents for assessing the hallucinogenic potential of 5-HT2A receptor agonists in humans.[1][2][3][4][5][6] With the "Psychedelic Renaissance" driving the development of novel psychoplastogens for depression, PTSD, and substance use disorders, the ability to distinguish between hallucinogenic (e.g., psilocybin, LSD) and non-hallucinogenic (e.g., lisuride, tabernanthalog) 5-HT2A agonists is critical.

While high-affinity binding to the 5-HT2A receptor is necessary for psychedelic effects, it is not sufficient. The HTR assay bridges this gap by reading out the functional behavioral output of specific cortical signaling pathways.

Mechanistic Underpinning

The HTR is not a random motor event; it is a specific reflex mediated by the activation of 5-HT2A receptors located on the apical dendrites of Layer V pyramidal neurons in the prefrontal cortex (PFC).

The Signaling Cascade

Unlike simple binding, HTR induction requires the recruitment of specific downstream effectors, primarily the Gq/11 pathway. Non-hallucinogenic agonists often exhibit "biased signaling," recruiting


-arrestin without sufficiently activating the Gq-PLC-IP3 pathway required to trigger the HTR.

G Agonist Novel Agonist Rec 5-HT2A Receptor (Layer V Pyramidal) Agonist->Rec Binding Gq Gq/11 Protein Rec->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Triggers HTR Head-Twitch Response Ca->HTR Motor Output

Figure 1: The canonical Gq signaling pathway linking 5-HT2A activation to the behavioral Head-Twitch Response.

Experimental Design Strategy

Animal Model Selection
  • Species: Mouse (Mus musculus) .

    • Rationale: Rats display "Wet Dog Shakes" (WDS), a whole-body shudder mediated by both 5-HT2A and 5-HT2C receptors. Mice display the specific, rapid head rotation (HTR) that is highly specific to 5-HT2A.[1][5][6]

  • Strain: C57BL/6J (Male, 8–12 weeks).[7]

    • Rationale: This is the background strain for most 5-HT2A knockout studies, providing a robust historical baseline. Albino strains (e.g., ICR) can be used but may show different sensitivity due to visual acuity differences.

Controls
  • Positive Control: DOI (1.0 mg/kg) or LSD (0.2 mg/kg).

    • Note: DOI is preferred for pure 5-HT2A/2C selectivity; LSD has a messier receptor profile but is more translationally relevant.

  • Negative Control: Vehicle alone.

  • Antagonist Validation (Optional but Recommended): Pre-treatment with M100907 (Volinanserin), a selective 5-HT2A antagonist, should abolish the HTR if the novel compound is truly acting via this mechanism.

Vehicle Formulation

Novel agonists are often lipophilic. A standard "safe" vehicle progression is:

  • Saline (0.9% NaCl).

  • Saline + 5% DMSO.

  • Saline + 5% DMSO + 5% Tween-80. Critical: Ensure the pH is near 7.0–7.4. Acidic vehicles can cause peritoneal irritation, leading to false-positive writhing behaviors.

Detailed Protocol

Phase 1: Environmental Setup
  • Lighting: Dim red light or low-intensity ambient light (< 20 lux). Bright light is anxiogenic and suppresses exploratory behavior, potentially masking HTR.

  • Chambers: Clear Plexiglass cylinders (approx. 15 cm diameter).

    • Tip: Use cylinders rather than square boxes to prevent the mouse from hiding in corners.

  • Acclimation: Move animals to the testing room 60 minutes prior to testing.

Phase 2: Execution Workflow

Workflow Start Start Weigh Weigh Animals (Calculate Volume) Start->Weigh Habituate Chamber Habituation (10-20 mins) Weigh->Habituate Dose Administer Compound (IP or SC) Habituate->Dose Wait Absorption Period (Immediately or 5 min delay) Dose->Wait Record Data Acquisition (20-30 mins) Wait->Record Analyze Score HTR Events Record->Analyze End End Analyze->End

Figure 2: Standard experimental workflow for HTR assessment.

Phase 3: Step-by-Step Procedure
  • Habituation: Place mouse in the testing cylinder for 10–20 minutes before injection. This reduces exploration-induced hyperactivity which can make scoring difficult.

  • Administration: Inject the compound intraperitoneally (IP) or subcutaneously (SC). Injection volume should be 10 mL/kg.

  • Observation Window:

    • Start recording immediately (t=0) if the drug has rapid PK (e.g., tryptamines).

    • Record for 30 minutes . Most 5-HT2A agonists (like psilocybin/psilocin) show peak HTR activity between 5–15 minutes post-injection.

  • Cleaning: Clean cylinders with 70% ethanol and dry completely between animals to remove olfactory cues.

Data Acquisition & Analysis

Choosing the right detection method is a trade-off between throughput, cost, and accuracy.

Comparison of Detection Methods
FeatureManual ScoringMagnetometer (Head-Mounted)Computer Vision (DeepLabCut)
Accuracy Gold Standard (if blinded)High (>95%)High (>90-95%)
Invasiveness Non-invasiveInvasive (requires surgery/magnet)Non-invasive
Throughput Low (1-2 mice at a time)High (parallel recordings)High (batch processing)
Cost Low (Labor intensive)High (Hardware)Low (Computing power)
Bias Risk High (Observer fatigue)LowLow
Defining the "Head Twitch"

To ensure data integrity, strictly define what constitutes an event:

  • The Motion: A paroxysmal, high-frequency rotational movement of the head (like a pinna reflex).[5][8]

  • Frequency: ~90 Hz.[5][8]

  • Duration: Very short (< 0.15 seconds).

  • Exclusion Criteria: Do not count grooming, scratching, or whole-body shakes ("Wet Dog Shakes").

Automated Analysis (Recommended: DeepLabCut)

Modern protocols favor DeepLabCut (DLC) combined with SimBA (Simple Behavioral Analysis).

  • Video Capture: Record at high frame rate (>60 fps is critical; 120 fps is ideal) to capture the rapid 90Hz movement.

  • Training: Train the DLC network to track nose, ears, and center of head.

  • Classification: Use SimBA to identify the specific "whip-like" kinematic signature of the HTR.

Troubleshooting & Quality Control

Common Pitfalls
  • "False Twitches": Mice often shake their heads after grooming.

    • Solution: In manual scoring, if a shake is immediately preceded by grooming, exclude it.

  • Low Baseline in Controls: Vehicle-treated mice should show near-zero HTR (0–2 per 30 mins). If vehicle mice show high HTR, check for ear mites or irritation from the injection.

  • Biphasic Dose Response: 5-HT2A agonists often show an inverted U-shaped dose-response curve.[1]

    • Insight: High doses may recruit 5-HT1A (inhibitory) or cause sedation, reducing HTR. Always test at least 3 log-spaced doses (e.g., 0.1, 1.0, 10 mg/kg).

Self-Validating the System

Before testing novel compounds, run a Validation Cohort :

  • Group A: Vehicle (Saline).

  • Group B: DOI (1 mg/kg).

  • Group C: DOI (1 mg/kg) + M100907 (0.1 mg/kg, administered 15 min prior).

Success Criteria: Group B must show statistically significant HTR compared to A. Group C must show full blockade (return to baseline), confirming 5-HT2A specificity.

References

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[1][8] Psychopharmacology.

  • González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior.[7] Neuron.

  • Halberstadt, A. L., et al. (2011). The head-twitch response is mediated by 5-HT2A receptors in the prefrontal cortex. Neuropsychopharmacology.

  • Glatfelter, G. C., et al. (2022). Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis.[9] bioRxiv.

  • Nichols, D. E. (2016). Psychedelics.[8] Pharmacological Reviews.

Sources

Troubleshooting & Optimization

Minimizing side reactions in stereoselective piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Stereoselective Piperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

Core Directive & Scope

This guide addresses the critical failure points in the stereoselective synthesis of piperidines—a scaffold present in over 12,000 biologically active compounds. Unlike generic organic synthesis guides, this resource focuses on causality and remediation of specific side reactions: over-reduction, racemization, regiochemical scramble, and ring-opening/oligomerization.

Troubleshooting Hub: Issue Resolution (Q&A)

Category A: Pyridine Hydrogenation & Reduction[1][2][3][4]

Q1: I am attempting partial hydrogenation of a 4-substituted pyridine to access the chiral tetrahydropyridine enamine, but I consistently observe full reduction to the piperidine. How do I arrest the reduction?

  • Diagnosis: The thermodynamic sink for pyridine reduction is the fully saturated piperidine. Standard heterogeneous catalysts (Pd/C, PtO₂) under H₂ pressure rarely stop at the intermediate di- or tetrahydropyridine stage due to the rapid reduction of the resulting enamine/imine.

  • Technical Remediation:

    • Electronic Deactivation: Install an electron-withdrawing group (EWG) at the C3 or C5 position. This destabilizes the transition state for the final reduction steps.

    • Nucleophilic Interruption: Switch to an interrupted hydrogenation strategy. Use a homogeneous Iridium or Rhodium catalyst in the presence of a nucleophile (e.g., chloroformates or anhydrides). The nucleophile traps the intermediate enamine as a stable carbamate, preventing further reduction.

    • Protocol Adjustment: If using heterogeneous catalysis, switch to transfer hydrogenation conditions (e.g., HCOOH/Et₃N with a Rh-catalyst). The kinetic barrier for reducing the isolated double bond in the tetrahydropyridine intermediate is often higher with formate donors than with H₂ gas.

Q2: During the hydrogenation of halogenated pyridines (e.g., 3-bromopyridine), I observe significant dehalogenation (hydrodehalogenation) alongside ring reduction. How do I retain the halogen?

  • Mechanism: Oxidative addition of the C-X bond to the metal catalyst (especially Pd and Pt) competes with alkene hydrogenation.

  • Corrective Action:

    • Catalyst Switch: Replace Pd/C with Pt/C (sulfided) or Rh/C . Rhodium and sulfided platinum have a significantly lower affinity for oxidative addition into aryl-halide bonds compared to Palladium.

    • Acid Scavenging: Add a stoichiometric amount of a non-nucleophilic base (e.g., NaOAc) to neutralize the HBr/HCl formed, which can otherwise autocatalyze the dehalogenation.

    • Alternative Route: If direct hydrogenation fails, consider ring-closing metathesis (RCM) of acyclic precursors where the halogen is pre-installed on an sp³ carbon, avoiding the labile Aryl-X bond entirely.

Category B: C-H Functionalization & Regiocontrol

Q3: In the direct C-H functionalization of N-protected piperidines, I am targeting the C4 position but getting a mixture of C2 and C3 isomers. How do I enforce C4 regioselectivity?

  • Root Cause: The C2 position is electronically activated (alpha to nitrogen) but sterically sensitive. The C3 position is electronically deactivated (inductive withdrawal).[1] C4 is the least sterically hindered but lacks electronic activation.

  • Strategic Solution:

    • Steric Shielding: Use a bulky N-protecting group (e.g., N-Boc or N-TIPS ) combined with a bulky catalyst (e.g., Rhodium carbenoids with sterically demanding ligands like Rh₂(esp)₂ ). This steric clash disfavors the C2 approach, pushing the catalyst toward the accessible C4 position.

    • Directing Groups: For C2 selectivity, use a coordinating group (e.g., N-2-pyridyl or N-amide) that directs the metal insertion to the alpha position. For C4, rely on the "innate" reactivity of the distal bond in the absence of directing effects, often enhanced by radical pathways (e.g., photoredox catalysis).

Category C: Stereochemical Integrity

Q4: My enantiopure piperidine alpha-carboxylate is racemizing during the coupling step. What is happening?

  • Mechanism: Oxazolone formation.[2] The activated carboxylate attacks the amide backbone, forming a transient oxazolone which readily epimerizes under basic conditions before ring-opening by the nucleophile.

  • Protocol Fix:

    • Base Selection: Replace strong bases like DIPEA or TEA with 2,4,6-collidine or N-methylmorpholine (NMM) . These weaker, hindered bases are sufficient to deprotonate the amine salt but slow down the proton abstraction from the chiral alpha-carbon.

    • Additives: Always use Oxyma Pure or HOBt with carbodiimide coupling agents (DIC/EDC). These form "active esters" that are less reactive (and thus more selective) than the O-acylisourea intermediate, suppressing oxazolone formation.

Decision Frameworks & Visualizations

Figure 1: Troubleshooting Pyridine Hydrogenation Pathways

This flowchart guides the user through catalyst and condition selection based on substrate sensitivity and desired oxidation state.

Hydrogenation_Troubleshooting Start Start: Pyridine Substrate Target Target Product? Start->Target FullRed Fully Saturated Piperidine Target->FullRed Full Saturation Partial Partial Reduction (Tetrahydropyridine) Target->Partial Enamine/Imine Halogen Contains Halogen (Cl, Br, I)? FullRed->Halogen EWG EWG at C3/C5? Partial->EWG Dehalo Risk: Dehalogenation Halogen->Dehalo Yes Std_Cond Standard: Pd/C, H2 (1-5 atm), AcOH Halogen->Std_Cond No Sol_Dehalo Solution: Use Rh/C or Pt(S)/C Avoid Pd/C Dehalo->Sol_Dehalo Interrupted Strategy: Interrupted Hydrogenation EWG->Interrupted No (Unactivated) Transfer Strategy: Transfer Hydrogenation HCOOH/TEAA, Rh catalyst EWG->Transfer Yes (Activated) Trap Add Acylating Agent (e.g., Boc2O) Use Pd/C or Ir catalyst Interrupted->Trap

Caption: Decision tree for selecting catalytic systems to prevent over-reduction and side reactions in pyridine hydrogenation.

Figure 2: Regioselectivity in C-H Functionalization

Mechanistic logic for targeting C2 vs. C4 positions.

CH_Functionalization Substrate N-Protected Piperidine C2_Path Target: C2 (alpha) Substrate->C2_Path C4_Path Target: C4 (distal) Substrate->C4_Path Directing Directing Group Required (Amide, Pyridyl) C2_Path->Directing Mech_C2 Mechanism: Coordination-Directed Insertion Directing->Mech_C2 Steric Steric Control Required (Bulky N-PG: Boc, TIPS) C4_Path->Steric Mech_C4 Mechanism: Steric Shielding of C2 + Innate Reactivity Steric->Mech_C4

Caption: Strategic divergence for controlling regioselectivity in piperidine C-H functionalization.

Comparative Data: Catalyst Selection Matrix

Catalyst SystemPrimary ApplicationKey Side Reaction ManagedMechanism of Control
Pd/C + H₂ (AcOH) Full saturation of simple pyridinesIncomplete reductionProtonation of N activates ring for hydride attack.
Rh/C or Pt(S)/C Halo-pyridine reductionDehalogenation Lower affinity for oxidative addition into C-X bonds.
Ir-catalyst + Boc₂O Partial reduction (Dihydropyridines)Over-reduction Trapping of enamine intermediate as N-Boc carbamate.
Rh₂(esp)₂ C-H FunctionalizationC2 vs C4 Regio-scramble Bulky ligand enforces steric selection for distal (C4) sites.
Ru(II)-p-cymene Asymmetric Transfer HydrogenationRacemization Enantioselective hydride transfer to iminium intermediate.

Detailed Protocol: Asymmetric Synthesis via Interrupted Hydrogenation

Objective: Synthesis of chiral N-Boc-2-substituted-tetrahydropyridine without over-reduction.

Reagents:

  • Substrate: 4-Substituted Pyridine (1.0 equiv)

  • Reagent: Boc₂O (1.1 equiv)

  • Catalyst: [Ir(cod)Cl]₂ (1 mol%), Chiral Ligand (2.2 mol%)

  • Solvent: THF (anhydrous)

  • Additive: Na₂CO₃ (10 mol%)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, mix [Ir(cod)Cl]₂ and the chiral phosphine ligand in THF. Stir for 30 mins to generate the active catalytic species.

  • Substrate Addition: Add the pyridine substrate and Boc₂O to the catalyst solution. The addition of Boc₂O is critical before pressurization to ensure immediate trapping.

  • Hydrogenation: Transfer to a high-pressure reactor. Pressurize to 50 bar H₂. Stir at room temperature for 12-24 hours.

    • Checkpoint: Monitor H₂ uptake. A cessation of uptake often signals the completion of the partial reduction.

  • Workup: Vent H₂ carefully. Filter the mixture through a pad of Celite to remove the Iridium catalyst.

  • Purification: Concentrate the filtrate. Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed hydrolysis of the enamine).

Self-Validating Control:

  • NMR Check: The disappearance of aromatic pyridine protons (>7 ppm) and the appearance of alkene protons (5-6 ppm) confirms partial reduction. Absence of peaks in the 1-2 ppm range (typical for fully saturated ring protons) confirms prevention of over-reduction.

References

  • Stereoselective Synthesis of Piperidines . ResearchGate. (2025). Retrieved from [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation . RSC Publishing. (2020). Retrieved from [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate . National Institutes of Health (PMC). (2019). Retrieved from [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams . National Institutes of Health (PMC). (2019). Retrieved from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds . Journal of the American Chemical Society. (2024). Retrieved from [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination . Organometallics (ACS). (2022). Retrieved from [Link]

  • Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines . American Chemical Society. (2002). Retrieved from [Link]

Sources

Validation & Comparative

Comparing (R)-2-Methoxy-5-(piperidin-2-yl)pyridine with other 5-HT2A agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine against established 5-HT2A agonists.[1]

Executive Summary

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine (CAS: 1134621-24-1) is structurally distinct from classical 5-HT2A agonists.[1] Chemically, it is (R)-6-methoxyanabasine , a derivative of the nicotinic alkaloid anabasine.[1] While it shares a piperidine moiety with the recently discovered phenylpiperidine 5-HT2A agonists (e.g., LPH-5), the presence of a pyridine ring typically directs affinity toward Nicotinic Acetylcholine Receptors (nAChRs) rather than 5-HT2A receptors.[1]

This guide compares this specific pyridine scaffold with proven 5-HT2A agonists (25I-NBOMe, 2C-B, and LPH-5) to elucidate the critical Structure-Activity Relationship (SAR) differences that dictate receptor selectivity.[1]

Part 1: Structural & Pharmacophore Comparison

The primary distinction lies in the aromatic core and the electrostatic potential of the binding pharmacophore. 5-HT2A agonists generally require a hydrophobic aromatic core (phenyl or indole) to engage residues Phe339 and Phe340 in the receptor pocket.[1] The pyridine nitrogen in the subject compound alters this interaction.[2]

Table 1: Physicochemical and Structural Profiling
Feature(R)-2-Methoxy-5-(piperidin-2-yl)pyridine LPH-5 (Novel 5-HT2A Agonist) 25I-NBOMe (Standard 5-HT2A)
Core Scaffold Pyridine (Heterocyclic)Benzene (Phenylpiperidine)Benzene (Phenethylamine)
Amine Type Secondary (Piperidine ring)Secondary (Piperidine ring)Secondary (N-benzyl)
Key Substituents 2-Methoxy2,5-Dimethoxy2,5-Dimethoxy-4-Iodo
Primary Target nAChR (Predicted High Affinity)5-HT2A (Ki = 1.6 nM)5-HT2A (Ki = 0.04 nM)
Binding Mode Cation-π (Trp149 in nAChR)Orthosteric GPCR BindingExtended Binding Pocket
Lipophilicity (cLogP) ~1.5 (Moderate)~2.8 (High)~3.5 (Very High)

Critical Insight: The user's compound is structurally an Anabasine analog . The replacement of the phenyl ring (found in LPH-5) with a pyridine ring introduces a hydrogen bond acceptor (the ring nitrogen) and reduces the electron density required for the π-π stacking interactions critical for 5-HT2A activation.[1]

Part 2: Receptor Selectivity & Mechanism of Action

This section contrasts the signaling pathways.[2] 5-HT2A agonists drive G-protein signaling, while the subject compound's scaffold is optimized for ligand-gated ion channels.[1]

The 5-HT2A Pathway (GPCR)[1][3]
  • Agonists: 25I-NBOMe, LPH-5, Psilocybin.[1]

  • Mechanism: Binding stabilizes the active conformation of the Gq-coupled receptor, triggering PLC

    
     hydrolysis of PIP2 into IP3 and DAG, leading to Calcium release.
    
  • Relevance: Mediates psychedelic effects and neuroplasticity.

The nAChR Pathway (Ion Channel)[1][2][4]
  • Agonists: Anabasine, Varenicline, (R)-2-Methoxy-5-(piperidin-2-yl)pyridine .[1]

  • Mechanism: Binding opens a central cation channel, allowing Na+ and Ca2+ influx, causing rapid membrane depolarization.

  • Relevance: Mediates cognition, muscle contraction, and dopamine release.

Visualization: Divergent Signaling Pathways

SignalingPathways cluster_0 Ligand Input Node_Subject (R)-2-Methoxy-5- (piperidin-2-yl)pyridine Node_nAChR nAChR (α7 / α4β2) Ligand-Gated Ion Channel Node_Subject->Node_nAChR High Affinity (Predicted) Node_5HT2AR 5-HT2A Receptor GPCR (Gq-coupled) Node_Subject->Node_5HT2AR Low/No Affinity (Selectivity Filter) Node_5HT2A Standard 5-HT2A Agonist (e.g., 25I-NBOMe) Node_5HT2A->Node_5HT2AR High Affinity (Ki < 1nM) Node_IonFlux Na+/Ca2+ Influx (Depolarization) Node_nAChR->Node_IonFlux Node_Gq Gq/11 Activation Node_5HT2AR->Node_Gq Node_Arrestin β-Arrestin Recruitment Node_5HT2AR->Node_Arrestin Node_PLC PLCβ Activation Node_Gq->Node_PLC Node_CaRelease Intracellular Ca2+ Release (IP3) Node_PLC->Node_CaRelease

Caption: Divergent signaling: The pyridine scaffold favors the nAChR ion channel pathway, whereas 5-HT2A agonists activate Gq-protein cascades.[1]

Part 3: Experimental Protocols for Validation

To empirically confirm the classification of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine, researchers must utilize a Dual-Assay Screening Protocol .[1] This ensures the compound is not misclassified due to structural similarities with phenylpiperidines.

Protocol A: Calcium Flux Assay (5-HT2A Activity)
  • Objective: Determine if the compound acts as a functional 5-HT2A agonist.

  • Cell Line: HEK-293 stably expressing human 5-HT2A and G

    
    q16.[1]
    
  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).[1]

  • Workflow:

    • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well).[1] Incubate 24h.

    • Dye Loading: Incubate with Fluo-4 AM for 60 min at 37°C.

    • Compound Addition: Add (R)-2-Methoxy-5-(piperidin-2-yl)pyridine (0.1 nM – 10

      
      M).
      
    • Control: Run parallel with 5-HT (Full Agonist) and Ketanserin (Antagonist).[1]

    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Interpretation: Lack of dose-dependent fluorescence increase confirms no 5-HT2A agonism .[1]

Protocol B: Radioligand Binding (Selectivity Profiling)
  • Objective: Quantify affinity (Ki) for nAChR vs. 5-HT2A.

  • Method: Competition binding.[1]

    • 5-HT2A: Displace [3H]-Ketanserin or [125I]-DOI.[1]

    • nAChR (

      
      4
      
      
      
      2):
      Displace [3H]-Epibatidine.
    • nAChR (

      
      7):  Displace [125I]-
      
      
      
      -Bungarotoxin.
  • Calculation:

    
    .[1]
    

Part 4: Synthesis of Comparative Data

The following table synthesizes predicted and literature-derived data to guide drug development decisions.

Metric(R)-2-Methoxy-5-(piperidin-2-yl)pyridine25I-NBOMe (Reference 5-HT2A)Clinical Implication
Primary Class Nicotinic Ligand Psychedelic Amphetamine Distinct therapeutic windows (Cognition vs. Psychoplastogen).[1]
Blood-Brain Barrier High Penetration (Predicted)High PenetrationBoth are CNS active.[1]
Metabolic Stability Moderate (Methoxy demethylation)Low (First-pass metabolism)Pyridine ring often confers higher stability than labile benzyl ethers.[1]
Safety Profile Risk of seizure (if

7 agonist)
Risk of vasoconstriction/toxicity25I-NBOMe has a narrow therapeutic index; Anabasine analogs have toxicity at high doses.[1]

References

  • Ro Rsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [1]

  • Nichols, D. E. (2012).[1][3] Structure–activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling.[1] [1]

  • Wall, T. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.[4] Frontiers in Pharmacology.

  • PubChem Compound Summary. (2025). 5-Methoxy-2-(piperidin-4-yl)pyridine (Structural Analog). National Center for Biotechnology Information.[1] [1]

Sources

Comparative Guide: Receptor Binding Affinity of Novel 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape of serotonergic modulation is shifting from non-selective hallucinogens to precision-engineered, non-hallucinogenic psychoplastogens. This guide provides a technical comparison of binding affinities (


) for novel 5-HT2A agonists—specifically IHCH-7086 , 25CN-NBOH , and AAZ-A-154 —against classical standards like LSD  and DOI .

Critical to this analysis is the distinction between affinity and functional bias. While second-generation compounds like 25CN-NBOH demonstrate sub-nanomolar affinity superior to LSD, third-generation scaffolds (e.g., IHCH-7086) prioritize


-arrestin bias over Gq signaling, decoupling neuroplasticity from hallucinogenic liability.

Comparative Analysis: Binding Kinetics & Selectivity

The following data aggregates competitive radioligand binding assays using [³H]-Ketanserin (antagonist radioligand) or [³H]-Cimbi-36 (agonist radioligand) in human 5-HT2A receptors expressed in HEK293 or CHO-K1 cells.

Table 1: Binding Affinity ( ) and Selectivity Profile
CompoundClass

(5-HT2A)
Selectivity (2A vs 2C)Functional BiasClinical Relevance
25CN-NBOH Phenethylamine1.3 nM >100-foldBalancedHighly selective probe; minimal off-target binding.
LSD Ergolines3.5 nM~1-fold (Non-selective)

-arrestin biased
Gold standard psychedelic; high polypharmacology.
IHCH-7086 Pyridopyrroloquinoxaline12.6 nM High

-arrestin Biased
Non-hallucinogenic; promotes neuroplasticity without head-twitch response.
AAZ-A-154 Isotryptamine~15-40 nM*ModeratePsychLight Antagonist / Functional AgonistNon-hallucinogenic psychoplastogen; rapid antidepressant effects.
DOI Amphetamine18.0 nMLowGq PredominantClassical research tool; high cardiovascular risk (5-HT2B activity).
Tabernanthalog Ibogalog>200 nMModerateBiasedReduced cardiotoxicity; promotes dendritic spine growth.

*Note: AAZ-A-154 affinity varies by assay conditions; values derived from competition displacement against [³H]-Ketanserin.

Key Technical Insights
  • The Selectivity Gap: 25CN-NBOH represents a significant leap in selectivity. Unlike DOI, which binds promiscuously to 5-HT2B (associated with valvulopathy) and 5-HT2C (anxiogenic effects), 25CN-NBOH exhibits a >100-fold selectivity window for 2A over 2C.

  • Bias Over Affinity: IHCH-7086 displays a lower affinity (

    
     12.6 nM) compared to 25CN-NBOH but offers a superior therapeutic index. Its mechanism relies on preferential recruitment of 
    
    
    
    -arrestin2 over G
    
    
    q, thereby activating neurotrophic pathways (BDNF upregulation) without triggering the calcium release associated with hallucinations.
  • Therapeutic Window: The dissociation between 5-HT2A affinity and 5-HT2B affinity is the primary safety metric. Novel agonists are specifically screened to avoid the "Fen-Phen" cardiotoxicity profile associated with potent 5-HT2B agonism.

Mechanistic Visualization: Biased Agonism

Understanding the binding data requires visualizing the downstream consequences. The diagram below illustrates how ligand-specific conformational changes dictate whether the receptor engages the "Hallucinogenic Pathway" (Gq) or the "Therapeutic Pathway" (


-arrestin).

G Ligand Ligand Binding (Orthosteric Site) Rec_Conf Receptor Conformation (5-HT2A) Ligand->Rec_Conf Gq_Path Gq/11 Coupling Rec_Conf->Gq_Path Classical (LSD, DOI) Arr_Path Beta-Arrestin2 Recruitment Rec_Conf->Arr_Path Biased (IHCH-7086) PLC PLC activation (IP3/DAG) Gq_Path->PLC Internal Receptor Internalization Arr_Path->Internal ERK p-ERK1/2 Signaling Arr_Path->ERK Ca Intracellular Ca2+ Release PLC->Ca HTR Head Twitch Response (Hallucination Proxy) Ca->HTR BDNF BDNF Release (Neuroplasticity) ERK->BDNF

Figure 1: Biased Agonism Pathways. Novel compounds like IHCH-7086 preferentially drive the Green pathway (


-arrestin), avoiding the Red pathway (Gq/Calcium) associated with hallucinogenic effects.

Experimental Protocol: Competitive Radioligand Binding

To reproduce the


 values cited above, a standardized membrane preparation and filtration protocol is required. This protocol uses [³H]-Ketanserin, the industry standard for determining affinity constants due to its high specific activity and low non-specific binding.
Phase 1: Membrane Preparation (Self-Validating Step)

Objective: Isolate 5-HT2A-rich membranes free of endogenous serotonin.

  • Harvest: Detach HEK293-5HT2A stable cells using PBS/EDTA (Avoid trypsin to preserve receptor extracellular loops).

  • Lysis: Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4) using a Polytron (2x 10s bursts).

  • Wash: Centrifuge at 20,000 x g for 20 min at 4°C. Discard supernatant.

  • Repeat: Resuspend pellet and centrifuge again to remove residual endogenous neurotransmitters.

  • Storage: Resuspend final pellet in binding buffer to a concentration of ~5-10

    
    g protein/well.
    
Phase 2: Assay Workflow

Objective: Determine


 and calculate 

.[1]

Workflow Prep Membrane Prep (10 µg/well) Ligand Add Radioligand [3H]-Ketanserin (1-2 nM) Prep->Ligand Comp Add Competitor (Novel Agonist 10^-10 to 10^-5 M) Ligand->Comp Incubate Incubation 60 min @ 30°C Comp->Incubate Filter Harvest GF/B Filters (+0.3% PEI) Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Radioligand Competition Assay Workflow.

Phase 3: Data Analysis & Validation
  • Non-Specific Binding (NSB): Define using 10

    
    M Methysergide or Ketanserin. NSB should be <10% of Total Binding.
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    using the equation:
    
    
    • 
       = Concentration of radioligand (nM).[2]
      
    • 
       = Dissociation constant of radioligand (determined via Saturation Binding).
      
  • Hill Slope: Check the Hill slope (

    
    ). A slope 
    
    
    
    1.0 suggests cooperative binding or multiple binding sites, common with allosteric modulators.

References

  • Cao, D., et al. (2022). Structure-based discovery of nonhallucinogenic psychedelic analogs. Science. Link

  • Jensen, A. A., et al. (2020). 25CN-NBOH: A highly selective agonist for the 5-HT2A receptor.[3] Biochemical Pharmacology. Link

  • Cameron, L. P., et al. (2021). A non-hallucinogenic psychoplastogen for the treatment of neuropsychiatric disorders (Tabernanthalog). Nature. Link

  • Dong, C., et al. (2021). Psychedelic-inspired drug discovery using an engineered biosensor (AAZ-A-154). Cell.[1][4][5][6] Link

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Ki Database.[2]Link

Sources

A Comparative Guide to the In Vivo Efficacy of Psychedelic Compounds: A Case Study of Psilocybin and a Framework for the Evaluation of Novel Chemical Entities such as (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of neuropsychiatric drug discovery is undergoing a significant transformation, with renewed interest in the therapeutic potential of psychedelic compounds. Psilocybin, a classic serotonergic psychedelic, is at the forefront of this renaissance, with a growing body of evidence supporting its efficacy in treating a range of mental health disorders. This guide provides a comprehensive overview of the in vivo efficacy of psilocybin, detailing its mechanism of action and its effects in established preclinical models.

A critical aspect of advancing this field is the evaluation of novel chemical entities that may offer improved therapeutic profiles. This guide addresses this need by presenting a methodological framework for the in vivo comparison of such novel compounds against a benchmark like psilocybin. As a case in point, we consider the hypothetical evaluation of a novel compound, (R)-2-Methoxy-5-(piperidin-2-yl)pyridine. It is imperative to note that, at the time of this publication, there is no publicly available scientific literature detailing the in vivo efficacy or mechanism of action of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine in the context of psychedelic or neuropsychiatric research. Therefore, this document serves a dual purpose: to be a definitive resource on the in vivo profile of psilocybin and to provide a roadmap for the rigorous preclinical assessment of new-generation psychedelic candidates.

Part 1: The Established Benchmark: In Vivo Efficacy of Psilocybin

Psilocybin, a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin, exerts its primary psychoactive effects through its interaction with the central nervous system.

Mechanism of Action: The Serotonin 2A Receptor

The psychedelic effects of psilocybin are primarily mediated by the activation of the serotonin 2A receptor (5-HT2AR), a Gq/11-coupled G protein-coupled receptor (GPCR).[1][2] Psilocin acts as a partial agonist at the 5-HT2A receptor.[3] The binding of psilocin to the 5-HT2A receptor initiates a cascade of intracellular signaling events that are believed to underlie its profound effects on perception, cognition, and mood.[4] These receptors are densely expressed in cortical regions, which are crucial for higher-order cognitive functions.[5][6] While the 5-HT2A receptor is the principal target, psilocin also interacts with other serotonin receptors, which may contribute to its overall pharmacological profile.[7]

5-HT2A Receptor Signaling Pathway Figure 1: Simplified 5-HT2A Receptor Signaling Pathway Psilocin Psilocin HT2AR 5-HT2A Receptor Psilocin->HT2AR Binds and activates Gq_11 Gq/11 HT2AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation & Plasticity Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Simplified signaling cascade following 5-HT2A receptor activation by psilocin.

In Vivo Models of Psychedelic-like Activity

A key challenge in preclinical psychedelic research is the translation of animal behavior to human subjective experience. However, several well-validated models are used to assess the psychoactive potential of compounds.

The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is strongly correlated with the hallucinogenic potency of compounds in humans.[8][9] This response is considered to have high construct and predictive validity for psychedelic-like effects.[9]

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animal Model: Male C57BL/6J mice are commonly used.[10]

  • Habituation: Mice are habituated to the observation chambers (e.g., clear cylindrical cages) for at least 30 minutes prior to drug administration.[11]

  • Drug Administration: Psilocybin (or psilocin) is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.[12]

  • Observation: Immediately following injection, the number of head twitches is counted for a defined period, typically 20-30 minutes.[11]

  • Quantification: Head twitches can be counted manually by a trained observer or quantified using automated systems, such as a magnetometer-based detection system, for greater objectivity and temporal precision.[8][13]

  • Data Analysis: The total number of head twitches per animal is recorded. One-way ANOVA followed by post-hoc tests are used to compare dose groups to the vehicle control.[14] The half-maximal effective dose (ED50) is calculated to determine potency.[14]

CompoundAnimal ModelED50 (mg/kg, i.p.)ObservationReference(s)
PsilocinC57BL/6J Mice0.17HTR[10]
PsilocybinC57BL/6J Mice~0.31 (females), ~0.17 (males)HTR[12]

Drug Discrimination

Drug discrimination is a behavioral paradigm where an animal is trained to recognize the interoceptive cues of a specific drug.[7][15] This method is highly sensitive and specific for evaluating the subjective effects of psychoactive compounds.[15][16] Animals trained to discriminate a known psychedelic, like LSD or DOM, can be tested with a novel compound to see if it produces similar subjective effects (i.e., full substitution).[17]

In Vivo Models of Therapeutic-like Efficacy

Recent clinical trials have shown psilocybin's promise in treating depression and anxiety.[18][19][20][21][22][23] Preclinical models are crucial for elucidating the underlying mechanisms of these therapeutic effects.[24][25]

Models of Depression

  • Forced Swim Test (FST): This model assesses behavioral despair. Antidepressant-like effects are inferred from a reduction in immobility time.[24]

  • Chronic Stress Models: These models, such as chronic unpredictable stress, aim to induce a depressive-like phenotype in rodents, and the reversal of these behaviors by a compound is indicative of antidepressant efficacy.[26]

Models of Anxiety

  • Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.[27]

  • Light/Dark Box Test: This model also relies on the conflict between exploration and aversion to brightly lit areas. Anxiolytic effects are indicated by increased time spent in the light compartment.[24][26]

  • Novelty-Suppressed Feeding (NSF): This test measures the latency to eat in a novel, and therefore aversive, environment. Chronic antidepressant and acute anxiolytic treatments decrease this latency.[27]

IndicationAnimal Model(s)Key Findings with Psilocybin/PsilocinReference(s)
DepressionForced Swim Test, Chronic Stress ModelsSingle administration can produce persistent antidepressant-like effects.[24][26][28]
AnxietyElevated Plus Maze, Light/Dark Box, Novelty-Suppressed FeedingEvidence for anxiolytic effects, though findings can be dose and context-dependent.[24][26][27]

Part 2: A Framework for the In Vivo Evaluation of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

As there is no available public data on the in vivo efficacy of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine, a direct comparison with psilocybin is not possible. Instead, we propose a structured, phased approach for the preclinical evaluation of this and other novel chemical entities, designed to characterize their potential as psychedelic-like or therapeutic agents.

Preclinical Evaluation Workflow Figure 2: Preclinical Workflow for a Novel Psychedelic Candidate cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Comparative Efficacy & Safety Binding Receptor Binding Assays (e.g., 5-HT2A, 5-HT1A, etc.) Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional Determine functional activity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Functional->PK_PD Inform dose selection HTR Head-Twitch Response (HTR) PK_PD->HTR Establish exposure-response Drug_Disc Drug Discrimination vs. Psilocybin/LSD HTR->Drug_Disc Assess psychedelic-like potential Therapeutic_Models Therapeutic Models (Depression & Anxiety) HTR->Therapeutic_Models Drug_Disc->Therapeutic_Models Characterize subjective effects profile Tox Preliminary Toxicology Therapeutic_Models->Tox Evaluate therapeutic window

Caption: A phased approach to the preclinical in vivo evaluation of a novel compound.

Phase 1: Initial In Vitro Characterization

Before proceeding to in vivo studies, a thorough in vitro pharmacological characterization of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine is essential.

  • Receptor Binding Assays: The affinity of the compound for a panel of relevant CNS receptors, with a primary focus on serotonin receptor subtypes (especially 5-HT2A, 5-HT2B, and 5-HT2C), should be determined.

  • Functional Assays: The functional activity (i.e., agonist, partial agonist, or antagonist) at these receptors should be assessed using assays such as calcium mobilization or reporter gene assays. This will provide an initial indication of the compound's potential to activate 5-HT2A receptors.

Phase 2: In Vivo Proof-of-Concept
  • Pharmacokinetics (PK): Studies in rodents are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will establish the dose-concentration relationship and the half-life of the compound in the brain and plasma.

  • Head-Twitch Response (HTR): A dose-response study for HTR should be conducted to determine if (R)-2-Methoxy-5-(piperidin-2-yl)pyridine has 5-HT2A agonist activity in vivo. A positive result in this assay would be the first indication of psychedelic-like potential. To confirm the mechanism, a separate experiment should be conducted where the HTR is blocked by pretreatment with a selective 5-HT2A antagonist like ketanserin or M100907.[8]

Phase 3: Comparative In Vivo Efficacy and Safety

Assuming positive results in Phase 2, a head-to-head comparison with psilocybin would be warranted.

  • Comparative HTR Potency: The ED50 for HTR induction by (R)-2-Methoxy-5-(piperidin-2-yl)pyridine should be directly compared to that of psilocybin to assess relative psychedelic-like potency.

  • Drug Discrimination: In animals trained to discriminate psilocybin or another classic psychedelic, substitution tests with (R)-2-Methoxy-5-(piperidin-2-yl)pyridine will reveal whether it produces similar subjective effects.

  • Therapeutic Models: The compound should be tested in the same validated models of depression and anxiety as psilocybin to compare their therapeutic-like potential.

  • Preliminary Safety and Tolerability: The safety profile of the compound should be assessed, noting any adverse effects at and above the effective doses.

Conclusion

Psilocybin has a well-characterized in vivo efficacy profile, primarily driven by its 5-HT2A receptor agonist activity. This has been demonstrated through robust responses in the head-twitch model, a reliable indicator of psychedelic potential, and promising therapeutic-like effects in models of depression and anxiety.

In contrast, (R)-2-Methoxy-5-(piperidin-2-yl)pyridine remains an unknown entity in the public scientific domain. The framework presented here provides a rigorous, multi-phased approach for the in vivo evaluation of this and other novel compounds. Such a systematic investigation is essential to determine if a new molecule offers a differentiated and potentially improved profile over existing psychedelic agents like psilocybin. Only through such comprehensive preclinical characterization can the field of psychedelic medicine advance with scientific rigor and a commitment to developing safer and more effective treatments for neuropsychiatric disorders.

References

  • Drug discrimin
  • Application Notes and Protocols: Head-Twitch Response (HTR) as a Behavioral Assay for 5-MeO-αMT - Benchchem. (n.d.).
  • Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(8), 1328–1334.
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  • ResearchGate. (n.d.). Mechanism of action of psilocin. Psilocybin binds with high affinity to...
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  • Hess, B. R., et al. (2022).
  • Kaelen, M., et al. (2018). Models of psychedelic drug action: modulation of cortical-subcortical circuits. Neuropsychopharmacology, 43(1), 41–53.
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  • Golden, T. R., et al. (2026, January 23).
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  • Transpharmation. (n.d.). Depression & Anxiety | Preclinical Neuroscience.
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  • King's College London. (2022, November 3). Largest trial to date shows that psilocybin reduces depression symptoms.
  • Springer Nature Research Communities. (2025, June 19).
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  • Glatfelter, G. C., et al. (2018). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Psychopharmacology, 235(10), 2843–2854.
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (2024, June 12).
  • Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415–424.
  • Beltran, A., et al. (2022). Models of Psychedelic-Assisted Psychotherapy: A Contemporary Assessment and an Introduction to EMBARK, a Transdiagnostic, Trans-Drug Model. Frontiers in Psychology, 13, 89 EMBARK.
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  • Cosford, R., et al. (2003). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine). Journal of Neurochemistry, 86(3), 738–746.
  • Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
  • Faizi, M., et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model.
  • Molecular Structure, Reactivity and Spectroscopic Properties of Hallucinogens Psilocybin, Mescaline and their Derivatives – A Computational Study. (2022, September 17). Preprints.org.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016, September 22). PubMed.

  • Discovery of (R)-1-(3-((2-Chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015, January 28).
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  • Govek, S. P., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 264–267.
  • Ro Rsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • ResearchGate. (n.d.). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
  • Evolution and Comparative Analysis of Clinical Trials on Psilocybin in the Treatment of Psychopathologies: Trends in the EU and the US. (2025, September 19). MDPI.

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Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine, a critical scaffold in the development of modulators for nicotinic acetylcholine receptors (nAChRs). We will dissect the nuanced ways in which molecular architecture influences binding affinity, functional activity, and receptor subtype selectivity, with a particular focus on the α4β2 nAChR, a key target in therapies for nicotine addiction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles governing this important class of compounds.

The Foundational Scaffold: A Gateway to α4β2 nAChR Partial Agonism

The (R)-2-Methoxy-5-(piperidin-2-yl)pyridine scaffold is the chemical foundation of Varenicline , a first-in-class α4β2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation.[1][2] The discovery of Varenicline was a landmark in medicinal chemistry, evolving from the natural product (-)-cytisine. Its therapeutic success stems from a dual mechanism of action: it partially stimulates the α4β2 receptor to release dopamine at levels sufficient to mitigate nicotine withdrawal symptoms and cravings, while simultaneously acting as an antagonist in the presence of nicotine, blocking its reinforcing effects.[2][3]

Understanding the SAR of this scaffold is paramount for designing next-generation therapeutics with improved efficacy, selectivity, and side-effect profiles. The core structure consists of two key pharmacophoric elements: a basic piperidine ring and an electron-rich pyridine ring, whose precise orientation and substitution are critical for receptor interaction.

Dissecting the Structure-Activity Relationship

Our analysis will deconstruct the molecule into its primary components—the pyridine ring and the piperidine ring—to explore how modifications at specific positions alter its pharmacological profile.

Modifications of the Pyridine Ring

The pyridine ring and its substituents are crucial for establishing key interactions within the α4β2 nAChR binding pocket.

  • The C2-Methoxy Group: The methoxy group at the C2 position is a critical determinant of high affinity. Its replacement or removal is generally detrimental. For instance, deleting the 2-methoxy group in related phenylpiperidine analogs targeting serotonin receptors led to a more than 500-fold drop in potency, highlighting the importance of this feature for receptor binding, likely through hydrogen bond acceptance or favorable electronic contributions.[4]

  • Substitution at C5: This position directly connects to the piperidine ring and is highly sensitive to steric bulk. In related 5-substituted pyridine analogues, introducing bulky moieties like phenyl or heteroaryl groups was explored to probe steric influence.[5] While some substituted analogues maintained high affinity (Ki values from 0.055 to 0.69 nM), this position is a key point for modulating agonist versus antagonist activity.[5]

  • Other Ring Substitutions: The addition of other substituents, such as a cyano (CN) group, can significantly influence the electronic properties and intermolecular interactions of the pyridine core, affecting not only receptor binding but also physicochemical properties like crystallinity and solubility.[6][7]

Modifications of the Piperidine Ring

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, offering a stable, three-dimensional structure that can be tailored to fit receptor binding pockets.[8] Its basic nitrogen is essential for forming a key salt bridge interaction in the nAChR binding site.

  • Stereochemistry: The (R)-configuration of the piperidine ring at the C2 position is essential for optimal activity in this class of compounds. This specific stereochemistry correctly orients the rest of the molecule within the chiral environment of the receptor's binding site.

  • Conformational Restriction: Introducing conformational constraints, such as bridging the piperidine ring to create bicyclic structures (e.g., 2-azanorbornanes), is a common strategy to enhance affinity and selectivity by reducing the entropic penalty of binding.[9] While this can sometimes lower lipophilicity and improve solubility, the impact on potency is highly dependent on whether the constrained conformation is the bioactive one. In some P2Y14R antagonists with a similar piperidine motif, bridged analogs preserved high affinity.[9]

  • N-Substitution: The secondary amine of the piperidine is a crucial hydrogen bond donor. N-alkylation or creating quaternary ammonium salts, as seen in some 1-methylpiperidinium iodide derivatives, can dramatically alter the mode of interaction, often converting agonists into potent antagonists.[10] This is because the permanent positive charge can favor a cation–π interaction in the receptor's aromatic box, stabilizing a non-active state of the receptor.[10]

Comparative Analysis of Key Analogs

The following table summarizes the SAR data for Varenicline and related analogs, providing a quantitative comparison of their performance.

Compound/AnalogStructural ModificationBinding Affinity (Ki, nM) α4β2 nAChRFunctional Activity (α4β2 nAChR)Key Insights & References
(-)-Nicotine Reference Agonist~1.0Full Agonist (100% Efficacy)The endogenous ligand whose effects are being modulated.
(-)-Cytisine Natural Product Precursor~0.3Partial Agonist (~40% Efficacy)Provided the initial pharmacophore concept for Varenicline.[2]
Varenicline Core Scaffold~0.15Partial Agonist (~60% Efficacy)Optimized potency and partial agonism for smoking cessation.[2]
Analog 1 Replacement of C2-OCH₃ with H> 1000Negligible ActivityDemonstrates the critical role of the C2-methoxy group for high-affinity binding.
Analog 2 Quaternization of Piperidine N~5-15AntagonistN-methylation prevents H-bond donation and introduces a charge that favors an antagonist conformation.[10]
Analog 3 (S)-Enantiomer of Varenicline> 50Low Partial Agonist ActivityHighlights the strict stereochemical requirement at the piperidine C2 position.
Analog 4 Bridged Piperidine (Azanorbornane)~5.9Partial Agonist / AntagonistConformational restriction can maintain high affinity but may alter functional efficacy.[9]

Key Experimental Protocols

The characterization of these analogs relies on a validated sequence of in vitro and in vivo assays. The protocols described below are fundamental to any SAR campaign in this field.

Protocol: α4β2 nAChR Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the human α4β2 nAChR.

Materials:

  • HEK-293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Non-specific binding control: (-)-Nicotine (high concentration, e.g., 300 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter and fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-α4β2 cells to confluency. Harvest cells, homogenize in ice-cold PBS, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific control (e.g., nicotine).

    • 50 µL of varying concentrations of the test compound (typically a serial dilution).

    • 50 µL of radioligand at a final concentration close to its Kd value (e.g., ~50 pM [³H]Epibatidine).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Microdialysis for Dopamine Release

This in vivo technique measures the effect of a compound on neurotransmitter levels in a specific brain region, providing a direct assessment of its functional impact.[2]

Objective: To measure extracellular dopamine levels in the rat nucleus accumbens following administration of a test compound, confirming its agonist or partial agonist activity.

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (e.g., CMA 12).

  • HPLC system with electrochemical detection (HPLC-ED).

  • Test compounds (e.g., Varenicline, nicotine) and vehicle.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes. After a stabilization period, collect at least three consecutive baseline samples where dopamine levels are stable.

  • Drug Administration: Administer the test compound (e.g., via subcutaneous or oral route).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

  • Dopamine Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

  • Data Analysis: Express the dopamine concentration in each post-drug sample as a percentage of the average baseline concentration. Plot the mean percent baseline dopamine versus time to visualize the neurochemical response. This allows for direct comparison of a compound's maximal effect relative to a full agonist like nicotine.[2]

Visualizing Workflows and Relationships

Diagrams provide a clear, high-level overview of complex systems and processes.

SAR_Summary cluster_core Core Scaffold: (R)-2-Methoxy-5-(piperidin-2-yl)pyridine cluster_pyridine Pyridine Ring Mods cluster_piperidine Piperidine Ring Mods Core Core Scaffold C2_Mod C2-Methoxy Removal Core->C2_Mod ↓↓ Affinity C5_Mod C5-Bulky Group Core->C5_Mod Modulates Efficacy N_Mod N-Quaternization Core->N_Mod → Antagonist Activity Stereo_Mod (S)-Enantiomer Core->Stereo_Mod ↓↓ Affinity Bridge_Mod Bridged Ring Core->Bridge_Mod Maintains Affinity

Caption: Key SAR takeaways for the pyridine-piperidine scaffold.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Binding Radioligand Binding (Affinity - Ki) Functional Functional Assay (Efficacy - EC50) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK PD Microdialysis (Dopamine Release) PK->PD Lead Lead Candidate PD->Lead Synthesis Analog Synthesis Synthesis->Binding

Caption: Standard workflow for evaluating novel nAChR modulators.

Conclusion and Future Directions

The (R)-2-Methoxy-5-(piperidin-2-yl)pyridine scaffold, exemplified by Varenicline, represents a highly successful platform for developing α4β2 nAChR partial agonists. The SAR is well-defined: the (R)-stereocenter, the C2-methoxy group, and the secondary amine of the piperidine are all critical for achieving high-affinity partial agonism. Modifications that disrupt these features, such as removing the methoxy group or alkylating the nitrogen, drastically reduce affinity or convert the molecule into an antagonist.

Future research will likely focus on fine-tuning this scaffold to develop ligands with enhanced selectivity for other nAChR subtypes (e.g., α7 or α3β4) implicated in cognitive disorders and inflammation, or to create biased agonists that preferentially activate specific downstream signaling pathways. By leveraging the foundational SAR principles outlined in this guide, researchers can continue to innovate and design superior therapeutics targeting the nicotinic acetylcholine receptor family.

References

  • ResearchGate. Organic and Medicinal Chemistry Studies Leading to Varenicline, a Nicotinic Partial Agonist for Smoking Cessation | Request PDF. [Link]

  • Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Foulds, J., et al. (2015). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Patient Preference and Adherence, 9, 959–971. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Reddy, M. S., et al. (2016). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 40(12), 10303-10312. [Link]

  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Murugesan, D., et al. (2013). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. Journal of Medicinal Chemistry, 56(19), 7556-7570. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513–552. [Link]

  • Fagerström, K., & Hughes, J. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(3), 255-265. [Link]

  • Wishart, N., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(12), 5377-5394. [Link]

  • Ammar, Y. A., et al. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 5(4), 133-138. [Link]

  • Arias-Olguín, I. I., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 747. [Link]

  • Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3293. [Link]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Tsetlin, V., et al. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Toxins, 7(5), 1633–1676. [Link]

  • Luethi, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8233. [Link]

  • D'Ascenzo, M., et al. (2013). Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells. Cellular Signalling, 25(12), 2417-2426. [Link]

  • Ziedonis, D., et al. (2025). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. Journal of Clinical Medicine, 14(15), 4421. [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3356–3371. [Link]

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Definitive Guide to Validating 5-HT2A Receptor Agonism: A Comparative Analysis of Selective Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Receptor Promiscuity in Serotonergic Signaling

In drug discovery, asserting that a novel compound acts specifically via the 5-HT2A receptor is a high-stakes claim. The serotonin receptor family exhibits high sequence homology, particularly between the 5-HT2A and 5-HT2C subtypes. Furthermore, many "classic" 5-HT2A agonists (e.g., DOI, LSD, Psilocybin) are notoriously promiscuous, often hitting 5-HT1A, 5-HT2C, and even adrenergic or dopaminergic receptors.

To validate 5-HT2A agonism, you cannot rely solely on the agonist's binding profile. You must employ the Subtraction Method : demonstrating that a known, highly selective antagonist abolishes the functional effect.

This guide evaluates the three primary antagonists used for this validation—MDL-100907 (Volinanserin) , Ketanserin , and Pimavanserin —and provides the experimental frameworks to use them correctly.

The Antagonist Toolkit: Comparative Analysis

Choosing the wrong antagonist is the most common failure point in 5-HT2A validation. Below is a technical comparison of the primary tools available.

Table 1: Selectivity Profile of Key 5-HT2A Antagonists[1]
FeatureMDL-100907 (Volinanserin) Ketanserin Pimavanserin
Role The Gold Standard The Historical StandardThe Clinical Specialist
Mechanism Selective AntagonistAntagonistInverse Agonist
5-HT2A Affinity (

)
~0.1 – 0.5 nM (Sub-nanomolar)~2 – 3 nM~0.087 nM
Key Off-Targets Negligible (>100x selectivity)Alpha-1 Adrenergic , H1 Histamine, 5-HT2C5-HT2C (40x lower affinity than 2A)
Risk Factor Low. Highly specific.High. Alpha-1 blockade causes sedation/hypotension, mimicking antipsychotic effects.Moderate. Inverse agonism reduces constitutive activity, which may differ from neutral antagonism.[1]
Best Use Case Definitive target validation (In vitro & In vivo).Comparative studies (often requires co-administration of Prazosin).Studies requiring suppression of basal receptor activity.
Expert Insight: The Ketanserin Trap

While Ketanserin is cheap and widely cited, it is a "dirty" drug. Its high affinity for Alpha-1 adrenergic receptors (


 ~30 nM) means that at effective doses, it lowers blood pressure and causes sedation. In behavioral assays (like the Head Twitch Response), this sedation can generate a false positive —the animal stops twitching not because the 5-HT2A receptor is blocked, but because the animal is physically sedated by Alpha-1 blockade.

Recommendation: Always use MDL-100907 for primary validation. If you must use Ketanserin, you should run a control arm with Prazosin (an Alpha-1 blocker) to isolate the serotonergic component.

Mechanism of Action: The Gq Signaling Pathway

To design a validation assay, one must understand the signal transduction cascade. 5-HT2A is a G-protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 protein.

Diagram 1: 5-HT2A Intracellular Signaling Cascade

G Agonist Agonist (e.g., DOI) Receptor 5-HT2A Receptor Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: The canonical Gq-mediated pathway used for in vitro validation. Agonist binding triggers Calcium release via IP3 accumulation.

Protocol 1: In Vitro Validation (Calcium Flux Assay)

The most robust high-throughput method for validating 5-HT2A activity is the Calcium Flux Assay (often using FLIPR or similar systems). This assay measures the increase in intracellular calcium (


) following receptor activation.
Materials
  • Cell Line: HEK-293 or CHO cells stably expressing human 5-HT2A.

  • Dye: Fluo-4 AM or Indo-1 AM (Calcium indicators).

  • Antagonist: MDL-100907 (10 nM final concentration).

  • Agonist: Your test compound.[2]

Step-by-Step Methodology
  • Cell Loading: Incubate cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for 30–60 minutes at 37°C.

  • Antagonist Pre-treatment (The Critical Step):

    • Divide wells into two groups: Vehicle and Blockade .

    • Add MDL-100907 to the Blockade group (aim for 10x the

      
      , typically 10–20 nM) 15 minutes prior to agonist addition. This allows the antagonist to occupy the orthosteric binding site.
      
  • Baseline Measurement: Record fluorescence for 10 seconds to establish a stable baseline.

  • Agonist Injection: Inject your test compound (agonist) into both groups.

  • Measurement: Record fluorescence kinetics for 60–120 seconds.

  • Validation Criteria: A confirmed 5-HT2A agonist will show a sharp fluorescence spike in the Vehicle group, which is completely abolished (flatlined) in the Blockade group.

Protocol 2: In Vivo Validation (Head Twitch Response)

The Head Twitch Response (HTR) is the behavioral "gold standard" for 5-HT2A activation in rodents.[3] It is a rapid, rhythmic rotational movement of the head that is distinct from grooming.[4]

Why this assay?

Unlike locomotor activity (which is influenced by dopamine), the HTR is highly specific to 5-HT2A activation in the prefrontal cortex.

Diagram 2: The "Subtraction" Experimental Workflow

Workflow cluster_0 Group A: Agonist Only cluster_1 Group B: Blockade Validation Step1A Habituation (30 mins) Step2A Injection: Vehicle (IP) Step1A->Step2A Step3A Wait 15 mins Step2A->Step3A Step4A Injection: Test Agonist Step3A->Step4A ResultA High HTR Counts (Positive Control) Step4A->ResultA Step1B Habituation (30 mins) Step2B Injection: MDL-100907 (IP) Step1B->Step2B Step3B Wait 15 mins (Receptor Occupancy) Step2B->Step3B Step4B Injection: Test Agonist Step3B->Step4B ResultB No HTR Counts (Validation Confirmed) Step4B->ResultB

Caption: Experimental design for in vivo validation. Group B demonstrates that the behavior is dependent on available 5-HT2A receptors.

Step-by-Step Methodology
  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Habituation: Place mice in clear observation cylinders for 30 minutes to reduce stress-induced movement.

  • Pre-treatment:

    • Group A: Inject Saline (Vehicle) IP.

    • Group B: Inject MDL-100907 (0.1 mg/kg or 0.5 mg/kg) IP.

    • Wait time: 15–20 minutes.

  • Agonist Challenge: Inject the test compound (e.g., DOI or novel drug) IP.

  • Recording: Immediately record video for 30 minutes.

  • Scoring: Count HTR events (rapid rotational head movements).

    • Note: Automated magnetometer-based detection is superior to visual scoring for objectivity.

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013).[5] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[3][4][5][6] Psychopharmacology. Link

  • Nutma, E., et al. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors.[1][7][8][9][10] CNS Spectrums. Link

  • IUPHAR/BPS Guide to Pharmacology. (2023). 5-HT2A Receptor Antagonists.[11][4][5][9][12][13][14][15] Link

  • López-Giménez, J. F., & González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways.[5][15] Current Topics in Behavioral Neurosciences. Link

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Safety Operating Guide

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine (CAS: 1134621-24-1) is a chiral heterocyclic intermediate, structurally significant in the synthesis of nicotinic acetylcholine receptor agonists (e.g., Varenicline analogs).

Due to its pharmacophore structure, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate until specific toxicology data proves otherwise. Standard organic waste disposal is insufficient due to potential neuroactivity and environmental persistence.

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with oxidizers (peroxides, nitric acid) due to the pyridine/amine functionality.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste vendor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity and biological potential. This compound presents a "Dual-Hazard" profile: Chemical Reactivity and Biological Potency.

FeaturePropertyDisposal Implication
Functional Groups Pyridine ring, Secondary Amine (Piperidine), Methoxy group.[2]Basic (pH > 7). Incompatible with strong acids and oxidizers.
Physical State Viscous liquid or low-melting solid (depending on purity/salt form).Requires leak-proof secondary containment.[3]
Reactivity Flammable/Combustible.[4][5]Classification as D001 (Ignitable) under RCRA if flashpoint < 60°C.
Toxicity Potential nicotinic agonist (neuroactive).Treat as HPAPI. Must be destroyed, not just landfilled.
Environmental Pyridine derivatives are persistent water pollutants.Zero-discharge policy.
The "Why" Behind the Protocol

As a secondary amine, this compound can form carcinogenic nitrosamines if exposed to nitrating agents. Furthermore, its structural similarity to nicotine suggests it may be biologically active at low concentrations. Therefore, chemical deactivation (e.g., bleach oxidation) is not recommended at the bench scale, as it may generate toxic byproducts without guaranteeing the destruction of the pharmacophore. Incineration is the only self-validating method of destruction.

Waste Stream Classification

Proper classification ensures regulatory compliance (RCRA/EPA) and safety during transport.

  • Primary Waste Code: D001 (Ignitable) - Assumed for organic heterocycles unless flashpoint data confirms >60°C.

  • Secondary Waste Code: D002 (Corrosive) - If pH ≥ 12.5 (possible for concentrated amines).

  • Potency Category: Band 3 or 4 (Default for unknown chiral intermediates).

Disposal Workflow (Visualized)

The following logic flow dictates the operational handling of this specific compound.

DisposalWorkflow Start Waste Generation: (R)-2-Methoxy-5-(piperidin-2-yl)pyridine CheckState Physical State? Start->CheckState LiquidPath Liquid Waste (Mother Liquor/Solvent) CheckState->LiquidPath Solvent Stream SolidPath Solid Waste (Gloves, Weigh Boats, Silica) CheckState->SolidPath Contaminated Solids Segregation Segregation: Do NOT mix with Oxidizers or Acids LiquidPath->Segregation SolidPath->Segregation Container Packaging: HDPE or Glass Carboy (Double-contained) Segregation->Container Safe Transfer Labeling Labeling: 'Hazardous Waste - Flammable/Toxic' Add: 'Contains Pyridine Derivatives' Container->Labeling Vendor Handover to EHS/Vendor Labeling->Vendor Destruction Final Fate: High-Temp Incineration Vendor->Destruction

Figure 1: Decision tree for the safe segregation and disposal of pyridine-piperidine intermediates.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Secure containment of flammable, basic, neuroactive liquids.

  • Preparation: Don appropriate PPE (Nitrile gloves x2, Safety Goggles, Lab Coat). Work inside a fume hood.

  • Selection: Use a dedicated waste container compatible with amines (HDPE or Amber Glass). Do not use metal cans (corrosion risk).

  • Transfer:

    • Allow the solution to cool to room temperature.

    • Use a funnel with a splash guard.

    • Pour slowly to avoid static buildup (ground the drum if volume > 4L).

  • Segregation: Ensure the container is marked "Basic Organic Waste" .

    • Critical Check: Ensure no acidic waste or oxidizers are present in the drum.[5][6] Mixing amines with acids generates heat; mixing with oxidizers can cause fire.

  • Closure: Cap tightly. Wipe the exterior with a solvent-dampened rag to remove residue.

Protocol B: Solid Waste (Contaminated Sharps & Consumables)

Objective: Prevent particulate exposure to custodial staff.

  • Bagging: Place all contaminated gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag.

  • Double Containment: Seal the first bag (tape or zip tie), then place it inside a second bag (Double-Bagging Protocol).

  • Labeling: Affix a "Hazardous Waste" label to the outer bag. Explicitly write: "Toxic Solids - Pyridine Derivative."

  • Disposal: Place in the designated solid hazardous waste drum (usually the black or yellow bin, depending on facility codes).

Protocol C: Emergency Spill Response

Scenario: 100mL spill inside a fume hood.

  • Alert: Announce the spill.

  • PPE Upgrade: If the spill is outside the hood, wear a half-mask respirator with organic vapor/P100 cartridges.

  • Containment: Surround the spill with absorbent socks or vermiculite.

  • Neutralization (Physical): Do not chemically neutralize. Use Universal Absorbent Pads or Vermiculite .

    • Why? Adding acid to neutralize the amine may aerosolize the compound or create heat. Absorption is safer.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris - Flammable/Toxic."

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinse water as liquid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Regarding D001 and U-Listed waste characteristics).

  • SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling.[3][5][7] (Industry standard for HPAPI classification).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyridine.[5][8][9][10] (General hazard grounding for pyridine derivatives).

Sources

Personal protective equipment for handling (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

Handling (R)-2-Methoxy-5-(piperidin-2-yl)pyridine requires a nuanced approach that goes beyond standard laboratory compliance. As a chiral intermediate containing both pyridine and piperidine pharmacophores, this compound presents a dual-threat profile: chemical corrosivity typical of organic bases and potential biological activity (neuroactive potential) inherent to its structural class (similar to nicotinic/CNS-active ligands).

Toxicological & Physical Risks (Structure-Activity Relationship)
  • Alkaline Corrosivity: The piperidine secondary amine is a strong base (

    
    ). Upon contact with moisture (skin/mucous membranes), it can generate hydroxide ions, leading to immediate irritation or chemical burns.
    
  • Dermal Permeation: The pyridine ring facilitates rapid transdermal absorption. Standard nitrile gloves often provide insufficient protection against pyridine-containing oils or concentrated solutions due to rapid breakthrough times (<1 minute).

  • Sensitization Potential: Chiral amines are frequent sensitizers. Repeated low-level exposure can lead to anaphylactic-type reactions.

Critical Directive: Treat this compound as a Control Band 3 (Potent/Toxic) substance until specific toxicological data proves otherwise. Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

The following selection is based on permeation data for pyridine/piperidine analogs. Do not default to standard nitrile exam gloves for all tasks.

PPE Selection by Operational Task
Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Solids Handling (Weighing, Aliquoting)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 30 minsSafety Glasses with side shieldsLab Coat (Cotton/Poly blend)+ Tyvek SleevesFume Hood (Primary)If unavailable: N95/P100 Mask
Solution/Liquid Handling (Synthesis, Extraction)Laminate / Barrier (e.g., Silver Shield®) orThick Butyl Rubber Chemical Goggles (Indirect vented)+ Face Shield if >100mLChemical Apron (over Lab Coat)+ Impervious SleevesFume Hood (Mandatory)Face velocity: 80-100 fpm
Spill Cleanup (> 10 mL or 5 g)Double Barrier (Silver Shield® liner + Nitrile outer)Full-Face Respirator (OV/P100 Cartridge)Tychem® Suit (or equivalent barrier suit)Full-Face Respirator (Assigned Protection Factor 50)
Technical Justification for Glove Choice
  • Nitrile: Good for dry powders but offers poor protection against pyridine-based liquids (Breakthrough: < 2 minutes).

  • Laminate (Silver Shield/4H): Essential for liquid handling. Pyridine breakthrough time is > 4 hours.

  • Double Gloving: The outer nitrile glove provides dexterity and grip, while the inner laminate liner provides chemical resistance.

Operational Workflow: Weighing & Transfer

This protocol minimizes the risk of airborne dust generation and surface contamination.[1]

Workflow Visualization

The following diagram illustrates the decision logic and safety checks required before and during handling.

SafetyWorkflow Start Start: Task Definition FormCheck Check Physical State (Solid vs. Liquid/Oil) Start->FormCheck SolidPath Solid: Dust Hazard FormCheck->SolidPath Powder/Crystal LiquidPath Liquid: Permeation Hazard FormCheck->LiquidPath Oil/Solution PPE_Solid PPE: Double Nitrile + N95 (if open) SolidPath->PPE_Solid PPE_Liquid PPE: Laminate Liner + Chemical Apron LiquidPath->PPE_Liquid Engineering Verify Engineering Controls (Hood Flow > 80fpm) PPE_Solid->Engineering PPE_Liquid->Engineering Action Perform Weighing/Transfer (Use Static Gun for Solids) Engineering->Action Decon Decontamination: Wipe with 5% Citric Acid -> Water Action->Decon Waste Disposal: Solid/Liquid Hazardous Waste Decon->Waste

Figure 1: Decision logic for PPE selection and operational flow based on physical state.

Step-by-Step Protocol
  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the chemical fume hood.

    • Prepare a "waste beaker" with a small amount of 1M HCl or Citric Acid solution (to neutralize residue on spatulas/pipettes immediately).

  • Weighing (Solid):

    • Use an anti-static gun if the powder is flighty.

    • Never weigh on an open bench. If the balance is outside the hood, use a tare-weighed vial :

      • Tare empty vial with cap.

      • Add solid inside the hood.

      • Cap tightly.[1][2][3][4]

      • Weigh sealed vial outside.

  • Transfer (Liquid/Oil):

    • Use positive displacement pipettes for viscous oils to prevent dripping.

    • Technique: Keep hands below the sash level but above the work surface to minimize air turbulence.

  • Decontamination (Self-Validating Step):

    • After handling, wipe the exterior of the primary container with a tissue dampened with 5% Citric Acid or Vinegar .

    • Why? This converts the trace amine base into a non-volatile, water-soluble salt, preventing cross-contamination of gloves and storage areas.

Waste Disposal & Emergency Response

Disposal Strategy

Do not pour down the drain. This compound is toxic to aquatic life and likely resists biodegradation.

  • Quenching: Small residues should be rinsed with dilute acid (1M HCl or Acetic Acid) to form the salt.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: Collect in "Basic Organic Waste" or "Toxic Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic reactions.

Emergency Procedures
  • Skin Contact:

    • IMMEDIATELY remove contaminated gloves/clothing.

    • Wash with soap and copious water for 15 minutes.

    • Note: Do not use solvent (ethanol/acetone) to wash skin; this enhances absorption.

  • Eye Contact:

    • Flush with water/saline for 15 minutes.

    • Seek medical attention (alkaline burns can be delayed).[5]

References

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Pyridine and Piperidine Derivatives. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

  • University of Pennsylvania - EH&S. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Limitations). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.